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  • Product: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
  • CAS: 16052-40-7

Core Science & Biosynthesis

Foundational

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid: A TRPM8 Agonist for Novel Therapeutic Applications

An In-Depth Technical Guide Abstract (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a chiral monoterpenoid derivative structurally related to l-menthol, is emerging as a compound of significant interest for t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a chiral monoterpenoid derivative structurally related to l-menthol, is emerging as a compound of significant interest for therapeutic development. Its primary mechanism of action is the modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's principal cold sensor. By acting as a TRPM8 agonist, it elicits a cooling sensation that can be leveraged for analgesic and soothing effects. This technical guide provides an in-depth analysis of its pharmacology, potential therapeutic applications, and a strategic framework for its preclinical evaluation. We explore its potential in treating sensory discomfort of epithelial tissues, such as in dry eye disease and oral mucositis, as well as its broader prospects in pain management and respiratory conditions. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel sensory pathway modulators.

Introduction and Chemical Identity

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7) is a carboxylic acid derivative of p-menthane.[1] Its specific stereochemistry is crucial to its biological activity, placing it in the family of menthol-related compounds that interact with the human sensory system.[2] While menthol has been used for centuries for its characteristic cooling and analgesic properties, its strong odor and volatility can be undesirable in certain therapeutic formulations.[3] This has driven the development of synthetic cooling agents, like the "WS" series (e.g., WS-3, WS-23), which offer potent cooling with minimal odor.[4][5]

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid occupies a compelling space in this landscape. As a chiral building block, it is utilized in asymmetric organic synthesis, but its therapeutic value lies in its function as a physiological cooling agent.[6] This activity is mediated primarily through the activation of the TRPM8 ion channel, a well-validated target for a range of sensory-related disorders.[7][8]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is foundational for any drug development program, informing formulation, stability, and pharmacokinetic studies.

PropertyValueReference
IUPAC Name (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid[9]
Synonyms p-Menthane-3-carboxylic acid, L-menthol carboxylic acid derivative[1]
CAS Number 16052-40-7[1]
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol [1]
Appearance Liquid (typical)[10]

Pharmacology and Mechanism of Action: The TRPM8 Gateway

The therapeutic effects of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid are intrinsically linked to its agonist activity at the TRPM8 ion channel.

The TRPM8 Channel

TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It is activated by a variety of stimuli, including cold temperatures (typically below 28°C) and chemical agonists like menthol and icilin.[8][11] When activated, the channel opens, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx depolarizes the cell membrane, generating an action potential that travels to the central nervous system, where it is interpreted as a cooling sensation.[3] This mechanism is the cornerstone of its therapeutic potential.

Agonist-Induced Signaling Pathway

The binding of an agonist like (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid to the TRPM8 channel initiates a precise signaling cascade leading to the perception of cold and subsequent analgesic effects.

TRPM8_Pathway cluster_membrane Sensory Neuron Membrane cluster_downstream Intracellular & CNS Signaling Agonist (1R,2S,5R)-2-Isopropyl-5- methylcyclohexanecarboxylic acid TRPM8_closed TRPM8 Channel (Closed State) Agonist->TRPM8_closed Binds to Receptor TRPM8_open TRPM8 Channel (Open State) TRPM8_closed->TRPM8_open Conformational Change Ca_Influx Ca²⁺ / Na⁺ Influx TRPM8_open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS: Perception of Cold & Analgesia Action_Potential->CNS

Caption: TRPM8 agonist signaling pathway.

Potential Therapeutic Applications

The ability to selectively activate TRPM8 provides a powerful tool for managing conditions characterized by sensory discomfort, pain, and inflammation.

Ocular and Oral Surface Discomfort

One of the most promising applications is in the treatment of sensory discomfort in non-keratinized epithelial tissues, such as the eyes and mouth.[1]

  • Dry Eye Disease (DED): Patients with DED often experience symptoms of burning, grittiness, and pain. TRPM8 agonists can provide a cooling sensation that soothes the ocular surface and may stimulate basal tear secretion, addressing both the symptoms and a key aspect of the underlying pathology.[12]

  • Oral Mucositis and Burning Mouth Syndrome: The analgesic properties can be applied to alleviate the pain associated with chemotherapy-induced oral mucositis or the chronic discomfort of burning mouth syndrome.

Pain Management

TRPM8 activation can induce analgesia by desensitizing pain-sensing nerve fibers (nociceptors).[12] This makes TRPM8 agonists attractive candidates for:

  • Neuropathic Pain: Conditions like cold allodynia, where patients experience pain from normally non-painful cold stimuli, could be treated by modulating the activity of the cold-sensing pathway.[8]

  • Migraine and Headache: Topical application of TRPM8 agonists to the trigeminal nerve distribution area is being explored as a non-vasoconstrictive approach to alleviating migraine pain.[13]

Respiratory Conditions

The sensation of airflow in the respiratory tract is partly mediated by TRPM8. Agonists are being investigated for:

  • Chronic Cough: By modulating airway sensitivity, TRPM8 agonists may reduce the urge to cough in patients with refractory chronic cough.[12]

  • Dyspnea (Shortness of Breath): In conditions like COPD, TRPM8 activation can create a sensation of improved airflow, potentially easing the perception of breathlessness.[12]

A Strategic Framework for Preclinical Evaluation

For drug development professionals, a structured and logical evaluation process is critical. The following outlines a preclinical workflow designed to rigorously assess the therapeutic potential of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

Preclinical_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Proof-of-Concept cluster_models Therapeutic Area Models cluster_safety Phase 3: Safety & IND-Enabling Target_Engagement Primary Assay: TRPM8 Agonism (e.g., Ca²⁺ Flux Assay) Potency Determine Potency (EC₅₀) Target_Engagement->Potency Selectivity Selectivity Screening (vs. TRPV1, TRPA1, etc.) Target_Engagement->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Potency->PK_PD Selectivity->PK_PD Efficacy_Models Efficacy Testing in Disease Models PK_PD->Efficacy_Models Dry_Eye Dry Eye Model (e.g., Scopolamine-induced) Efficacy_Models->Dry_Eye Pain Neuropathic Pain Model (e.g., CCI Model) Efficacy_Models->Pain Cough Cough Model (e.g., Citric Acid Challenge) Efficacy_Models->Cough Tox Preliminary Toxicology Efficacy_Models->Tox Safety_Pharm Safety Pharmacology Tox->Safety_Pharm IND IND-Enabling Studies Safety_Pharm->IND

Caption: A logical workflow for the preclinical evaluation of a TRPM8 agonist.

Experimental Protocol: In Vitro TRPM8 Calcium Flux Assay

This protocol describes a standard method for confirming TRPM8 agonism and determining the compound's potency (EC₅₀). The causality behind this choice is that Ca²⁺ influx is the direct, measurable consequence of TRPM8 channel opening, making it a robust and reliable readout of target engagement.

Objective: To measure the ability of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid to activate human TRPM8 channels and determine its half-maximal effective concentration (EC₅₀).

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8-HEK293).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Test Compound: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

  • Positive Control: L-Menthol or Ionomycin.

  • Vehicle Control: 0.1% DMSO in Assay Buffer.

  • 384-well black, clear-bottom assay plates.

  • Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS).

Step-by-Step Methodology:

  • Cell Plating (Self-Validating System):

    • Seed hTRPM8-HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).

    • Causality: A confluent monolayer ensures a consistent and strong fluorescent signal.

    • Include wells without cells for background subtraction.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove cell culture medium and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature to allow for de-esterification of the dye.

    • Causality: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to intracellular calcium. Pluronic F-127 aids in its dispersion.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a serial dilution in Assay Buffer to create a concentration-response curve (e.g., 10-point, 3-fold dilutions, starting from 100 µM).

    • Prepare positive control (e.g., 50 µM L-Menthol) and vehicle control plates.

  • Assay Execution (FLIPR):

    • Place the cell plate and compound plates into the plate reader.

    • Set the instrument to record baseline fluorescence for 10-20 seconds.

    • Initiate the automated addition of the compounds to the cell plate.

    • Continue recording fluorescence for an additional 120-180 seconds to capture the full calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Normalize the response to the vehicle control (0% activation) and a maximal concentration of a positive control (100% activation).

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Future Directions and Conclusion

While (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid shows significant promise as a therapeutic TRPM8 agonist, further research is necessary. Key future directions include:

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing effective dosing regimens.

  • Safety Pharmacology: Comprehensive studies are needed to ensure the compound does not have off-target effects on cardiovascular, respiratory, or central nervous system functions.

  • Formulation Development: Creating stable, effective formulations for topical delivery (e.g., eye drops, oral gels, dermal creams) will be critical for clinical success.

  • Head-to-Head Comparisons: Evaluating its potency, selectivity, and sensory profile against menthol and other synthetic cooling agents will help define its unique therapeutic niche.

References

  • UCHEM. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid CAS 16052-40-7: Properties and Applications. Available from: [Link].

  • Redox. (2023). WS23 - Cooling agents bringing the freshness. Available from: [Link].

  • Li, Y., et al. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. Engineering in Life Sciences. Available from: [Link].

  • Patsnap Synapse. (2025). What are the therapeutic applications for TRPM8 agonists? Available from: [Link].

  • Research Journal of Pharmacy and Technology. (2023). Synthesis of Amino Menthol derivatives for Enhanced Antimicrobial and Anti-inflammatory activity using In-silico Design. Available from: [Link].

  • Latorre, R., et al. (2013). TRPM8 ion channel ligands for new therapeutic applications and as probes to study menthol pharmacology. Pharmacology & Therapeutics. Available from: [Link].

  • Symrise. Symcool® Cooling Agents. Available from: [Link].

  • PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Available from: [Link].

  • Google Patents. (2020). WO2020144515A1 - Liquid compositions.
  • McKemy, D.D. (2010). Therapeutic Potential of TRPM8 Modulators. The Open Pain Journal. Available from: [Link].

  • PubMed. (2025). Synthesis, Characterization, and Potential Applications of Menthol-Amino Acid Ester Derivatives. Available from: [Link].

  • Leffingwell, J.C. Cooling Compounds. Available from: [Link].

  • Patsnap Synapse. (2025). What TRPM8 agonists are in clinical trials currently? Available from: [Link].

  • Foreverest Resources Ltd. (2024). Overview of Cooling Agents. Available from: [Link].

  • ResearchGate. (2025). Overview of the main pharmacological effects and mechanisms of menthol and its derivatives. Available from: [Link].

  • MDPI. (2020). Recent Progress in TRPM8 Modulation: An Update. Available from: [Link].

  • PubMed. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. Available from: [Link].

  • MDPI. (2018). (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. Available from: [Link].

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides an in-depth exploration of the synthetic strategies for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic strategies for (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid and its structurally related analogs. This chiral carboxylic acid, a key derivative of the p-menthane scaffold, serves as a pivotal building block in the development of novel pharmaceuticals, agrochemicals, and sensory agents. We will dissect stereoselective synthetic routes, starting from readily available natural products such as l-menthol, limonene, and citronellal. Key transformations, including Grignard reactions, stereocontrolled oxidations, and amidation, will be detailed with a focus on the mechanistic rationale behind experimental choices. Furthermore, this guide will delve into the synthesis of prominent analogs, including the well-known cooling agent WS-3 and the potent TRPM8 agonist icilin, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of the p-Menthane Carboxylic Acid Scaffold

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, also known as p-menthane-3-carboxylic acid or WS-1, is a chiral monoterpenoid derivative possessing a rigid cyclohexane backbone with three stereocenters.[1] This specific stereoisomer, derived from the naturally abundant (-)-menthol, offers a conformationally defined scaffold that is highly valuable in asymmetric synthesis and drug design.[2] Its derivatives have found applications across various industries, from flavors and fragrances to pharmaceuticals, primarily due to their interaction with the transient receptor potential melastatin 8 (TRPM8), the primary cold and menthol receptor in humans.

The activation of the TRPM8 ion channel by agonists containing the p-menthane carboxamide moiety elicits a cooling sensation, a property exploited in numerous consumer products.[3] Beyond this sensory application, the modulation of TRPM8 is an active area of research for therapeutic interventions in conditions such as chronic pain, inflammation, and overactive bladder. The (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid core provides a versatile platform for the synthesis of a diverse range of TRPM8 modulators and other biologically active molecules.

This guide will provide a detailed examination of the key synthetic pathways to access this important chiral building block and its derivatives, offering both foundational knowledge and practical, field-proven insights for the synthetic chemist.

Core Synthetic Strategy: The Menthol-to-Carboxylic Acid Pathway

The most established and industrially relevant synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid utilizes (-)-menthol as the chiral starting material. This approach leverages the readily available and enantiomerically pure nature of l-menthol. The overall transformation involves the conversion of the hydroxyl group of menthol into a suitable leaving group, followed by the formation of a Grignard reagent and subsequent carboxylation.

Step 1: Chlorination of (-)-Menthol

The initial step involves the conversion of the secondary alcohol in (-)-menthol to menthyl chloride. This is a critical step where retention of stereochemistry is paramount. The use of thionyl chloride (SOCl₂) is a common and effective method for this transformation.

Experimental Protocol: Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl Chloride

  • Materials: (-)-Menthol, Thionyl chloride (SOCl₂), Pyridine (optional, as a scavenger for HCl), Anhydrous diethyl ether or dichloromethane.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (-)-menthol in an anhydrous solvent (e.g., diethyl ether).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and generates HCl gas, so proper ventilation is essential. A small amount of pyridine can be added to neutralize the generated HCl.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure complete conversion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude menthyl chloride.

  • Purification: The crude product can be purified by vacuum distillation to yield pure (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl chloride.

Step 2: Grignard Reagent Formation and Carboxylation

The synthesized menthyl chloride is then used to prepare the corresponding Grignard reagent, which is subsequently reacted with carbon dioxide to form the desired carboxylic acid.

Experimental Protocol: Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid

  • Materials: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl chloride, Magnesium turnings, Anhydrous diethyl ether or THF, Dry ice (solid CO₂), Hydrochloric acid (for workup).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of menthyl chloride in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the menthyl chloride solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated, add the remaining menthyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture in an ice-salt bath.

    • Crush dry ice into a fine powder and add it portion-wise to the vigorously stirred Grignard reagent solution. A large excess of dry ice is used to ensure complete carboxylation and to minimize side reactions.

    • After the addition of dry ice is complete, allow the mixture to warm to room temperature.

    • Quench the reaction by slowly adding a dilute solution of hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude carboxylic acid.

  • Purification: The crude (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography.

Diagram: Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid from (-)-Menthol

G Menthol (-)-Menthol MenthylChloride (1R,2S,5R)-2-Isopropyl-5- methylcyclohexyl Chloride Menthol->MenthylChloride SOCl₂, Pyridine Grignard Menthyl Magnesium Chloride MenthylChloride->Grignard Mg, Anhydrous Ether CarboxylicAcid (1R,2S,5R)-2-Isopropyl-5- methylcyclohexanecarboxylic Acid (WS-1) Grignard->CarboxylicAcid 1. CO₂ (Dry Ice) 2. H₃O⁺

Caption: Key steps in the synthesis of WS-1 from (-)-Menthol.

Synthesis of Amide Derivatives: The Gateway to Cooling Agents

The carboxylic acid functionality of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid serves as a versatile handle for the synthesis of a wide array of amide derivatives. These amides, particularly N-substituted variants, are of significant commercial and research interest as potent cooling agents. The synthesis of N-ethyl-p-menthane-3-carboxamide (WS-3) is a prime example.

Activation of the Carboxylic Acid

Direct amidation of a carboxylic acid is generally inefficient. Therefore, the carboxylic acid is first activated, typically by converting it to an acyl chloride.

Experimental Protocol: Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonyl Chloride

  • Materials: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Anhydrous dichloromethane or toluene, Catalytic amount of DMF (if using oxalyl chloride).

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid in an anhydrous solvent.

    • Slowly add thionyl chloride or oxalyl chloride at room temperature.

    • If using oxalyl chloride, add a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride, which is often used in the next step without further purification.

Amidation with the Desired Amine

The activated acyl chloride is then reacted with the appropriate amine to form the corresponding amide.

Experimental Protocol: Synthesis of N-Ethyl-p-menthane-3-carboxamide (WS-3)

  • Materials: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonyl chloride, Ethylamine (or its hydrochloride salt with a base), A suitable base (e.g., triethylamine or aqueous sodium hydroxide), Anhydrous solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve the acyl chloride in an anhydrous solvent and cool the solution in an ice bath.

    • In a separate flask, prepare a solution of ethylamine and a base in the same solvent.

    • Slowly add the amine solution to the stirred acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude WS-3 can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Examples of N-Substituted p-Menthane-3-carboxamide Cooling Agents

CompoundR GroupCooling Potency (relative to menthol)
WS-3 -CH₂CH₃~1.5-2x
WS-5 -CH₂COOCH₂CH₃~2.5-3x
WS-23 -(Not a p-menthane derivative)
WS-12 -C₆H₄-p-OCH₃~1.5x

Alternative Synthetic Approaches from Natural Precursors

While the menthol-based route is dominant, other naturally occurring terpenes can serve as starting materials for the synthesis of the p-menthane carboxylic acid scaffold. These alternative routes can offer different stereochemical outcomes or provide access to a wider range of analogs.

Synthesis from Limonene

Limonene, a major component of citrus oils, possesses the p-menthane skeleton and can be a cost-effective starting material. The synthesis involves hydrogenation of the endocyclic double bond followed by functionalization at the C1 position.

Conceptual Synthetic Pathway from Limonene:

  • Selective Hydrogenation: Catalytic hydrogenation of limonene can reduce the endocyclic double bond, yielding p-menth-1-ene.

  • Hydroboration-Oxidation: Hydroboration of p-menth-1-ene followed by oxidation can introduce a hydroxyl group at the C1 position.

  • Oxidation to Carboxylic Acid: The resulting primary alcohol can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., Jones reagent, PCC followed by further oxidation).

Diagram: Conceptual Synthetic Pathway from Limonene

G Limonene Limonene pMenthene p-Menth-1-ene Limonene->pMenthene Selective Hydrogenation pMenthaneMethanol p-Menthane-1-methanol pMenthene->pMenthaneMethanol 1. BH₃·THF 2. H₂O₂, NaOH CarboxylicAcid p-Menthane-1-carboxylic Acid pMenthaneMethanol->CarboxylicAcid Oxidation (e.g., Jones Reagent)

Caption: A conceptual pathway for the synthesis of p-menthane carboxylic acid from limonene.

Synthesis from Citronellal

Citronellal, another readily available natural monoterpene, can be cyclized to form isopulegol, a key intermediate in menthol synthesis. From isopulegol, the synthesis can proceed through pathways similar to those starting from menthol.

Synthesis of Key Analogs: The Case of Icilin

Icilin is a synthetic "super-agonist" of the TRPM8 receptor, exhibiting a cooling potency significantly greater than that of menthol.[4] Its structure, while not a direct p-menthane carboxamide, shares some structural similarities and its synthesis provides insight into the broader chemical space of TRPM8 modulators. The synthesis of icilin is a multi-step process that highlights different synthetic transformations.

A Retrosynthetic Approach to Icilin:

A plausible retrosynthetic analysis of icilin reveals key disconnections, suggesting a convergent synthesis. The central pyrimidone ring can be constructed from a β-keto ester and a guanidine derivative. The pendant aromatic rings can be introduced through appropriate starting materials.

Diagram: Retrosynthetic Analysis of Icilin

G Icilin Icilin Intermediate1 β-Keto Ester Icilin->Intermediate1 C-N, C-C disconnection Intermediate2 Guanidine Derivative Icilin->Intermediate2 C-N disconnection AromaticAldehyde Substituted Benzaldehyde Intermediate1->AromaticAldehyde Claisen Condensation Ester Ester Intermediate1->Ester Claisen Condensation

Caption: A simplified retrosynthetic analysis of icilin.

Asymmetric and Biocatalytic Approaches

The demand for enantiomerically pure pharmaceuticals and fine chemicals has driven the development of asymmetric and biocatalytic synthetic methods.

  • Asymmetric Catalysis: Chiral catalysts can be employed to introduce stereocenters with high enantioselectivity. For instance, asymmetric hydrogenation or hydroformylation of appropriate olefinic precursors could provide a stereocontrolled route to the p-menthane skeleton.

  • Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysis. For example, lipases can be used for the kinetic resolution of racemic mixtures of p-menthane derivatives. Furthermore, engineered microorganisms could potentially be developed to produce the target carboxylic acid directly from simple precursors.

Conclusion and Future Perspectives

The synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid and its analogs remains a field of active research, driven by the continued interest in TRPM8 modulators for both sensory and therapeutic applications. While the classic synthetic route from l-menthol is well-established, the exploration of alternative, more sustainable, and stereoselective methods is ongoing. The development of novel catalytic systems, including both chemo- and biocatalysts, will undoubtedly pave the way for more efficient and diverse syntheses of this important class of molecules. As our understanding of the structure-activity relationships of TRPM8 modulators grows, so too will the demand for innovative synthetic strategies to access novel chemical entities based on the versatile p-menthane scaffold.

References

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  • UCHEM. (2026, April 30). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid CAS 16052-40-7: Properties and Applications. [Link]

  • Rowsell, D. G., & Spring, D. J. (1975). British Patent No. 1,392,907.
  • Watson, H. R., Hems, R., Rowsell, D. G., & Spring, D. J. (1978). New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists, 29(4), 185-200.
  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and its activation by chemical agonists. British journal of pharmacology, 141(4), 737–745.
  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.
  • Chemiolis. (2024, February 1). Making and Tasting the COLDEST Substance Known - Icilin [Video]. YouTube. [Link]

  • Kogan, S. B., & Erman, M. B. (2002). U.S. Patent No. 6,482,983. Process for preparing N-ethyl-p-menthane-3-carboxamide.
  • Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action. In Handbook of Cosmetic Science and Technology (3rd ed.).
  • Islam, R., & Al-Ghamdi, S. (2019). Chemical synthesis of various limonene derivatives – A comprehensive review.

Sources

Protocols & Analytical Methods

Method

Application of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid in Asymmetric Synthesis: A Guide for Researchers

Introduction: Harnessing the Power of a Terpene-Derived Chiral Auxiliary (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a derivative of the naturally abundant and chiral molecule (-)-menthol, serves as a powe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of a Terpene-Derived Chiral Auxiliary

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a derivative of the naturally abundant and chiral molecule (-)-menthol, serves as a powerful tool in the field of asymmetric synthesis. Its rigid cyclohexane backbone and well-defined stereocenters make it an effective chiral auxiliary, a molecule temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This guide provides detailed application notes and protocols for the use of this versatile chiral auxiliary in key asymmetric transformations, empowering researchers in drug discovery and fine chemical synthesis to construct complex chiral molecules with high stereoselectivity.

The underlying principle of a chiral auxiliary is to convert a prochiral substrate into a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the approach of reagents, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. The bulky isopropyl group on the menthol-derived framework plays a crucial role in shielding one face of the reactive intermediate, thereby dictating the stereochemistry of the newly formed stereocenter.

This document will detail the preparation of chiral esters from (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, their application in diastereoselective enolate alkylation, and the subsequent cleavage of the auxiliary to yield the final chiral product.

I. Preparation of the Chiral Auxiliary Ester: The Gateway to Asymmetric Transformations

The first step in utilizing (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is its covalent attachment to a prochiral substrate, typically through an ester linkage. The choice of coupling method is critical to ensure high yields and avoid racemization of the auxiliary.

Protocol 1: Esterification via Acid Chloride

This is a robust and widely applicable method for the formation of esters from carboxylic acids and alcohols.

Workflow:

cluster_0 Protocol 1: Esterification via Acid Chloride A Carboxylic Acid Substrate C Acid Chloride Intermediate A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent F Chiral Ester Product C->F D (1R,2S,5R)-2-Isopropyl-5- methylcyclohexanol D->F Reaction E Pyridine E->F Base

Caption: Workflow for preparing the chiral ester.

Step-by-Step Procedure:

  • Acid Chloride Formation: To a solution of the prochiral carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all thionyl chloride is removed as it can react with the alcohol in the next step.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Reaction Execution: Add the acid chloride solution dropwise to the alcohol and pyridine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude chiral ester can be purified by column chromatography on silica gel.

II. Diastereoselective Enolate Alkylation: Forging Chiral Carbon-Carbon Bonds

Once the chiral ester is prepared, it can be used to direct the stereochemistry of subsequent reactions. A classic and powerful application is the diastereoselective alkylation of the corresponding enolate. The bulky menthyl group effectively shields one face of the enolate, leading to a highly selective alkylation.

Mechanism of Stereocontrol:

The stereochemical outcome of the alkylation is dictated by the preferred conformation of the lithium enolate. The bulky isopropyl group of the menthyl auxiliary orients itself to minimize steric interactions, thereby exposing one face of the enolate to the electrophile.

cluster_0 Stereocontrol in Enolate Alkylation A Chiral Ester C Lithium Enolate (Chelated) A->C Deprotonation B LDA (Lithium Diisopropylamide) B->C Base E Diastereomerically Enriched Product C->E Alkylation (Si-face attack) D Electrophile (R-X) D->E Reagent

Caption: Mechanism of diastereoselective alkylation.

Protocol 2: Diastereoselective Alkylation

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the ester solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (e.g., an alkyl halide, 1.2 eq) neat or as a solution in THF to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and extract with a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC). The product can be purified by column chromatography.

Data Presentation:

EntryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1Methyl Iodide>95:585
2Benzyl Bromide>95:590
3Isopropyl Iodide90:1075

Note: The yields and diastereomeric ratios are representative and may vary depending on the specific substrate and reaction conditions.

III. Cleavage of the Chiral Auxiliary: Releasing the Enantiopure Product

The final step in this asymmetric synthesis sequence is the removal of the chiral auxiliary to unveil the desired enantiomerically enriched product. The choice of cleavage method depends on whether the target molecule is a carboxylic acid, an alcohol, or another derivative.

Protocol 3: Hydrolytic Cleavage (Saponification)

This method is used to obtain the chiral carboxylic acid.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the diastereomerically enriched ester (1.0 eq) in a mixture of an organic solvent (e.g., THF, methanol, or ethanol) and water (typically a 3:1 to 4:1 ratio).

  • Base Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) in water.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or hexanes to remove the liberated (-)-menthol.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl to a pH of ~2.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the chiral carboxylic acid. The recovered (-)-menthol can be purified and reused.

Protocol 4: Reductive Cleavage

This method is employed to obtain the corresponding chiral alcohol.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF at 0 °C.

  • Ester Addition: Slowly add a solution of the diastereomerically enriched ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Filtration and Extraction: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, a mixture of the chiral alcohol and (-)-menthol, can be purified by column chromatography.

Conclusion: A Reliable Strategy for Asymmetric Synthesis

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a readily accessible chiral auxiliary derived from (-)-menthol, provides a reliable and effective strategy for the asymmetric synthesis of a variety of chiral molecules. The protocols detailed in this guide offer a practical framework for researchers to implement this methodology in their synthetic endeavors. The high diastereoselectivities achievable, coupled with the straightforward removal and potential for recycling of the auxiliary, make this a valuable tool in the synthesis of enantiomerically pure compounds for pharmaceutical and materials science applications.

References

  • Whitesell, J. K. (1989). Chiral Auxiliaries. Chemical Reviews, 89(7), 1581–1590. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Helmchen, G., et al. (1979). Asymmetric Diels-Alder reactions with chiral enol ethers. Angewandte Chemie International Edition in English, 18(1), 62-63. [Link]

  • Fujita, A., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540-550. [Link]

  • Solladié, G. (1981). Asymmetric synthesis using reagents with a chiral sulfur atom. Synthesis, 1981(3), 185-196. [Link]

Application

Protocol for In Vivo Administration of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid: A Comprehensive Guide for Preclinical Research

Introduction: Unveiling the Therapeutic Potential of a Novel Carboxylic Acid Derivative (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a chiral monoterpenoid derivative structurally related to menthol, has em...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Carboxylic Acid Derivative

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a chiral monoterpenoid derivative structurally related to menthol, has emerged as a compound of significant interest in pharmaceutical research.[1] Its potential as an analgesic agent warrants thorough investigation in preclinical models to elucidate its mechanism of action and evaluate its safety and efficacy profile.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo administration of this compound, emphasizing scientific integrity, experimental rigor, and ethical considerations.

This guide is structured to provide not just a set of instructions, but a framework for critical thinking in experimental design. As we navigate the complexities of in vivo research, understanding the "why" behind each step is as crucial as the "how."

Compound Profile: Physicochemical Properties and Biological Context

Before embarking on in vivo studies, a comprehensive understanding of the test compound is paramount.

Nomenclature and Synonyms:

  • IUPAC Name: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexane-1-carboxylic acid[2]

  • Common Synonyms: p-Menthane-3-carboxylic acid, L-menthol carboxylic acid derivative[1]

Physicochemical Properties:

This compound is characterized by its low water solubility, a critical factor influencing the choice of vehicle for in vivo administration.[1] It is a lipophilic molecule, suggesting good membrane permeability.

PropertyValueReference
Molecular FormulaC₁₁H₂₀O₂[2][3]
Molecular Weight184.28 g/mol [2][3]
AppearanceWhite powder[2]
Water SolubilityLow[1]

Biological Hypothesis: A Potential TRPM8 Agonist

The structural similarity of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid to menthol and other known cooling agents strongly suggests its potential interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[4] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is a key mediator of cold sensation and cold-induced analgesia.[4][5] Activation of TRPM8 by agonists can lead to a sensation of cooling and subsequent analgesic effects.[4][5]

Therefore, a primary hypothesis for the in vivo analgesic activity of this compound is its action as a TRPM8 agonist. This hypothesis will guide the selection of appropriate animal models and behavioral assays.

Preclinical In Vivo Study Design: A Step-by-Step Framework

A well-designed in vivo study is essential for generating robust and reproducible data. The following workflow outlines the key considerations for administering (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

Figure 1: Experimental workflow for in vivo administration.

Part 1: Preparation Phase - Laying the Foundation for Success

1.1. Compound Acquisition and Purity Verification:

  • Obtain (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid from a reputable supplier.

  • Verify the purity of the compound using appropriate analytical methods (e.g., HPLC, NMR). A purity of ≥95% is recommended for in vivo studies.[2]

1.2. Vehicle Selection and Formulation:

The low aqueous solubility of the compound necessitates the use of a suitable vehicle for administration. The choice of vehicle will depend on the intended route of administration.

  • For Oral (p.o.) and Intraperitoneal (i.p.) Administration:

    • Option 1: Oil-based vehicles: Corn oil, sesame oil, or olive oil are suitable for lipophilic compounds.[6] A suspension can be prepared by carefully dispersing the powdered compound in the oil. Sonication may be required to achieve a uniform suspension.

    • Option 2: Co-solvent systems: A mixture of Dimethyl sulfoxide (DMSO) and sterile saline is a common choice. However, the concentration of DMSO should be kept to a minimum to avoid potential toxicity. For intraperitoneal injections in mice, a DMSO concentration of 10% or less is generally recommended.[7] A suggested vehicle composition is 10% DMSO, 10% Tween 80, and 80% sterile saline.[7]

  • For Subcutaneous (s.c.) Administration:

    • Formulations similar to those for i.p. administration can often be used. However, it is crucial to ensure the formulation is non-irritating to the subcutaneous tissue.

  • For Intravenous (i.v.) Administration:

    • This route is challenging for poorly soluble compounds. Solubilizing agents such as cyclodextrins or the preparation of a salt form may be necessary.[1] However, for initial studies, oral or intraperitoneal routes are recommended.

1.3. Dose Range Finding and Acute Toxicity Assessment:

Due to the lack of specific LD50 data, a preliminary dose-range finding study is mandatory to establish a safe dose for the main experiments. A Safety Data Sheet for the compound classifies it as "Acute toxicity, oral, (Category 4), H302," indicating it is harmful if swallowed.[8]

  • Procedure:

    • Use a small number of animals (e.g., 3-5 mice per group).

    • Administer a wide range of doses (e.g., 10, 50, 100, 500, 1000 mg/kg).

    • Closely monitor the animals for signs of toxicity (e.g., changes in behavior, posture, activity, and body weight) for at least 72 hours post-administration.

    • The highest dose that does not cause significant adverse effects can be considered the starting point for the main efficacy studies.

Part 2: Administration Phase - Precision and Care

2.1. Animal Model Selection and Acclimatization:

  • Species: Mice (e.g., C57BL/6 or CD-1) are a common and appropriate choice for initial analgesic screening.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment. This minimizes stress-related variability in behavioral responses.

2.2. Route of Administration:

  • Oral (p.o.) gavage: Suitable for assessing systemic effects after gastrointestinal absorption.

  • Intraperitoneal (i.p.) injection: Bypasses first-pass metabolism and allows for rapid systemic distribution.

  • Subcutaneous (s.c.) injection: Provides a slower and more sustained release compared to i.p. injection.

The choice of route should be guided by the specific research question and the pharmacokinetic properties of the compound, if known.

2.3. Dosing Procedure:

  • Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose.

  • Ensure accurate and consistent administration techniques to minimize variability.

  • Always include a vehicle control group that receives the same volume of the vehicle without the test compound.

Part 3: Evaluation Phase - Measuring the Outcomes

3.1. Behavioral Assays for Analgesia:

Given the hypothesized TRPM8 agonist activity, behavioral assays that assess responses to thermal (cold and heat) and chemical stimuli are particularly relevant.

  • Hot Plate Test:

    • Principle: Measures the latency of the animal to a painful heat stimulus. An increase in latency indicates an analgesic effect.

    • Protocol:

      • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

      • Record the time until the mouse shows a nociceptive response (e.g., licking a hind paw or jumping).

      • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

      • Administer the compound or vehicle and re-test at various time points (e.g., 30, 60, 90, 120 minutes) post-administration.

  • Acetone Spray Test (for Cold Allodynia):

    • Principle: Measures the response to a cooling stimulus, which can be indicative of cold hypersensitivity or, in the context of a TRPM8 agonist, a direct response to cold.

    • Protocol:

      • Acclimatize the animal in a transparent chamber with a mesh floor.

      • Gently apply a drop of acetone to the plantar surface of the hind paw.

      • Observe and score the animal's response (e.g., duration of paw licking, flinching) for a set period (e.g., 30-60 seconds).[9][10]

      • Administer the compound or vehicle and re-test at various time points.

3.2. Pharmacokinetic Analysis:

  • To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, blood samples can be collected at different time points after administration.

  • Analysis of plasma concentrations of the compound over time will provide crucial information on its bioavailability and half-life.

3.3. Toxicological Assessment:

  • In addition to the acute toxicity study, it is important to monitor for any signs of toxicity during the main experiments.

  • This includes daily observation of the animals, regular body weight measurements, and, if necessary, post-mortem histopathological analysis of major organs.

Proposed Signaling Pathway: TRPM8-Mediated Analgesia

The anticipated mechanism of action involves the activation of TRPM8 channels on sensory neurons.

TRPM8_Pathway Compound (1R,2S,5R)-2-Isopropyl-5- methylcyclohexanecarboxylic acid TRPM8 TRPM8 Channel Compound->TRPM8 Binds and Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens Channel Neuron Sensory Neuron Hyperpolarization Membrane Hyperpolarization / Reduced Excitability Ca_Influx->Hyperpolarization Pain_Signal Reduced Transmission of Pain Signals to the Brain Hyperpolarization->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia

Figure 2: Hypothesized TRPM8 signaling pathway.

Conclusion: A Call for Rigorous and Ethical Research

This guide provides a comprehensive framework for the in vivo administration of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid. The lack of extensive public data on this specific compound necessitates a cautious and methodical approach, starting with thorough dose-range finding studies. By adhering to the principles of scientific integrity, employing validated protocols, and prioritizing animal welfare, researchers can effectively explore the therapeutic potential of this promising molecule.

References

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate | C14H24O4S | CID 86280164 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Dhaka, A., Murray, A. N., Mathur, J., Earley, T. J., Petrus, M. J., & Patapoutian, A. (2007).
  • Knowlton, W. M., & McKemy, D. D. (2011). TRPM8: from cold to cancer, a target for new analgesic and anti-cancer drugs. Future oncology (London, England), 7(1), 5–7.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Harnessing Postbiotics to Boost Chemotherapy: N-Acetylcysteine and Tetrahydro β-Carboline Carboxylic Acid as Potentiators in Pancreatic and Colorectal Cancer. (2024). International Journal of Molecular Sciences, 25(1), 533.
  • Safety Data Sheet - (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid. (2021, May 1). Angene Chemical.
  • The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. (2022). Pharmacological Research, 182, 106349.
  • A Behavioral and Pharmacological Validation of the Acetone Spray Test in Gerbils with a Chronic Constriction Injury. (2018). Pharmaceuticals, 11(4), 114.
  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. (n.d.).
  • Formulation for administering therapeutic lipophilic molecules. (2002).
  • The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. (2022). Pharmacological Research, 182, 106349.
  • Hind paw cold allodynia (Acetone Evaporation) test. (n.d.). National Institute of Neurological Disorders and Stroke. Retrieved January 23, 2026, from [Link]

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Method

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid as a chiral building block in organic synthesis.

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid , a derivative of the naturally abundant (-)-menthol, has emerged as a powerful and versatile chiral building block in modern organic synthesis. Its rigid cyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid , a derivative of the naturally abundant (-)-menthol, has emerged as a powerful and versatile chiral building block in modern organic synthesis. Its rigid cyclohexane backbone and well-defined stereochemistry provide a predictable platform for inducing asymmetry in a wide range of chemical transformations. This guide offers an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Stereochemical Rationale

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, with the CAS number 16052-40-7, is a chiral carboxylic acid possessing three stereocenters that dictate its conformation and reactivity.[1] The cyclohexane ring predominantly adopts a stable chair conformation where the isopropyl, methyl, and carboxyl groups occupy equatorial positions to minimize steric strain. This fixed spatial arrangement is the cornerstone of its efficacy as a chiral auxiliary, creating a distinct steric environment that directs the approach of incoming reagents to a prochiral center.

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Appearance White crystalline solid
Stereochemistry (1R,2S,5R)

The bulky isopropyl group at the C2 position plays a pivotal role in shielding one face of a reactive intermediate, thereby forcing the electrophile to attack from the less hindered face. This principle of steric hindrance is fundamental to the high diastereoselectivities observed in reactions employing this chiral auxiliary.

Synthesis of the Chiral Building Block

The most common and economically viable route to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid begins with the readily available and inexpensive chiral pool starting material, (-)-menthol ((1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol) .[2][] The synthesis involves the oxidation of the hydroxyl group to a carboxylic acid. While various oxidizing agents can be employed, a two-step process involving an initial oxidation to menthone followed by further oxidation is often utilized.

Protocol: Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid from (-)-Menthol

Step 1: Oxidation of (-)-Menthol to (-)-Menthone

A green and efficient method for this transformation utilizes calcium hypochlorite.[2][4]

  • In a round-bottom flask, dissolve 10 g of (-)-menthol in a 3:2 mixture of acetic acid and acetonitrile (50 mL).

  • In a separate beaker, prepare a solution of calcium hypochlorite in water.

  • Slowly add the menthol solution to the calcium hypochlorite solution with vigorous stirring at room temperature.

  • Continue stirring for 1 hour, during which an additional 40 mL of water is added.

  • Extract the product with dichloromethane (2 x 30 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield (-)-menthone.

Step 2: Oxidation of (-)-Menthone to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Further oxidation can be achieved using stronger oxidizing agents like potassium permanganate or through a haloform reaction if the methyl ketone is accessible. A well-established method involves the use of a ruthenium catalyst.

Note: The following is a generalized protocol, and specific conditions may need optimization.

  • To a solution of (-)-menthone in a suitable solvent system (e.g., a mixture of acetonitrile, water, and carbon tetrachloride), add a catalytic amount of ruthenium(III) chloride hydrate.

  • Add an excess of a co-oxidant, such as sodium periodate.

  • Stir the reaction mixture vigorously at room temperature until the menthone is consumed (monitored by TLC or GC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

Application in Asymmetric Synthesis: Diastereoselective Alkylation

One of the most powerful applications of this chiral building block is in the diastereoselective alkylation of enolates. The carboxylic acid is first converted to an ester or amide with the substrate of interest. The resulting chiral derivative then directs the stereochemical outcome of the alkylation reaction.

G cluster_0 Attachment of Chiral Auxiliary cluster_1 Diastereoselective Transformation cluster_2 Cleavage of Chiral Auxiliary Carboxylic_Acid (1R,2S,5R)-2-Isopropyl-5- methylcyclohexanecarboxylic acid Chiral_Ester Chiral Ester/Amide Derivative Carboxylic_Acid->Chiral_Ester Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Substrate->Chiral_Ester Base Base (e.g., LDA) Enolate Chiral Enolate Chiral_Ester->Enolate Base->Enolate Deprotonation Alkylated_Product Alkylated Product (High Diastereoselectivity) Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage Cleavage Hydrolysis/Reduction

Caption: Asymmetric alkylation workflow.

Protocol: Diastereoselective Alkylation of a Propionate Equivalent

This protocol is a representative example of how the chiral auxiliary can be used to synthesize an enantiomerically enriched α-alkylated carboxylic acid derivative.

  • Attachment of the Auxiliary: React (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid with propionyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding ester.

  • Enolate Formation: Dissolve the chiral ester in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a slight excess of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C. Allow the reaction to proceed for several hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification and Diastereomeric Ratio Determination: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. High diastereoselectivities (often >90% de) are typically observed.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in a THF/water mixture) or reduction (e.g., with LiAlH₄) to yield the corresponding enantiomerically enriched carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered and reused.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity of the alkylation is attributed to the formation of a rigid, chelated (Z)-enolate intermediate. The bulky isopropyl group of the menthyl moiety effectively blocks one face of the enolate. The electrophile then preferentially approaches from the less sterically hindered face, leading to the formation of one diastereomer in excess. Transition state models, similar to those proposed for Evans oxazolidinone auxiliaries, suggest a conformation where the enolate is planar and the substituents on the chiral auxiliary create a significant steric bias.[5][6]

Application in the Synthesis of Bioactive Molecules

The utility of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid and its derivatives extends to the synthesis of complex, biologically active molecules, including amino acids and natural products.

Synthesis of α-Amino Acids

This chiral auxiliary can be employed in the diastereoselective synthesis of α-amino acids. For instance, it can be used to form a chiral glycine enolate equivalent, which can then be alkylated with various electrophiles to introduce different side chains. Subsequent cleavage of the auxiliary provides access to a range of non-proteinogenic α-amino acids in high enantiomeric purity.[7][8]

Example Application: Synthesis of a Furanone Derivative

A recent study demonstrated the use of the (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl group as a chiral auxiliary in the synthesis of a novel bicyclic sulfur heterocycle.[9]

G Start 4,4'-(Propane-1,3-diylsulfanediyl)bis{5(S)- [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy] -3-chlorofuran-2(5H)-one} Reaction Thiolate-thiolate Exchange Start->Reaction Reagents Propane-1,3-dithiol, KOH, DMF Reagents->Reaction Product 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]- 3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one Reaction->Product

Caption: Synthesis of a chiral furanone derivative.

Protocol: Synthesis of 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[1][10]dithiepino-[2,3-c]furan-6(8H)-one[9]
  • To a solution of 4,4′-(Propane-1,3-diylsulfanediyl)bis{5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-3-chlorofuran-2(5H)-one} (0.26 g; 0.4 mmol) in DMF (25 mL) under an argon atmosphere, add KOH (0.05 g; 0.9 mmol) with intense stirring at room temperature.

  • Add a solution of propane-1,3-dithiol (0.04 mL; 0.4 mmol) in DMF (5 mL) dropwise.

  • Heat the reaction mixture to 55 °C and stir for 6 hours.

  • Add a second portion of KOH (0.05 g; 0.9 mmol) and continue stirring at 55 °C for 18 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • After completion, decant the solution from any solid and evaporate the solvent to dryness.

  • Purify the resulting brown solid residue by column chromatography on silica gel (eluent: CH₂Cl₂) to afford the product in 62% yield.

Conclusion

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid stands as a testament to the power of chiral pool synthesis. Its ready availability, rigid conformational structure, and predictable stereodirecting ability make it an invaluable tool for the construction of complex chiral molecules. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to leverage the unique properties of this robust chiral building block in their synthetic endeavors.

References

  • de Figueiredo, R. M., & Christmann, M. (2017). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 28, 37-55. Available at: [Link]

  • Latypova, L. Z., Kurbangalieva, A. R., Gubaidullin, A. T., Kataeva, O. N., & Mironov, V. F. (2024). 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[1][10]dithiepino[2,3-c]furan-6(8H)-one. Molbank, 2024(2), M1820. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Asymmetric induction. In Wikipedia. Available at: [Link]

  • Ferreira, S. B., & da Silva, F. C. (2024). Green oxidation of menthol in multigram scale based on calcium hypochlorite. Universal Journal of Green Chemistry, 2(1), 96-104. Available at: [Link]

  • Ferreira, S. B., & da Silva, F. C. (2024). Green oxidation of menthol in multigram scale based on calcium hypochlorite. Semantic Scholar. Available at: [Link]

  • Gajula, B., & Deshmukh, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 11947–11957. Available at: [Link]

  • Reddit. (2019). Stereoselective enolate reaction with chiral auxiliary. r/chemhelp. Available at: [Link]

  • Lipton, M. A. (1991). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. Available at: [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link]

  • PubChem. (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde. Available at: [Link]

  • Michigan State University. Asymmetric Induction. Available at: [Link]

  • PubChem. (-)-Menthol. Available at: [Link]

  • Gualandi, A., & Cozzi, P. G. (2022). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. Molbank, 2022(4), M1518. Available at: [Link]

  • Gajula, B., & Deshmukh, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. Available at: [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York Research Repository. Available at: [Link]

  • Wang, P. C., & Li, C. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis of Drugs and Agrochemicals. ACS Symposium Series, Vol. 525, pp 164–177. Available at: [Link]

  • Karygianni, L., Al-Ahmad, A., Argyropoulou, A., Hellwig, E., Anderson, A. C., & Skaltsounis, A. L. (2016). The chemical structure of (‒)-menthol [(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol]. ResearchGate. Available at: [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(10), 1761-1764. Available at: [Link]

  • Latypova, L. Z., Kurbangalieva, A. R., Gubaidullin, A. T., Kataeva, O. N., & Mironov, V. F. (2024). 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[1][10]dithiepino[2,3-c]furan-6(8H)-one. ResearchGate. Available at: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Comprehensive Analysis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Abstract This document provides a detailed technical guide for the analysis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a key chiral intermediate and active ingredient in pharmaceuticals and fragrances....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the analysis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a key chiral intermediate and active ingredient in pharmaceuticals and fragrances.[1][2] We present two orthogonal and robust analytical methodologies: High-Performance Liquid Chromatography (HPLC) for both achiral purity assessment and critical chiral separation of stereoisomers, and Gas Chromatography-Mass Spectrometry (GC-MS) for highly sensitive and specific trace-level quantification and identification. The protocols herein are developed with an emphasis on scientific rationale, adherence to regulatory validation standards, and practical applicability for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Challenge

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a p-menthane derivative, presents distinct analytical challenges owing to its molecular structure.[1] Firstly, with three stereocenters, the control and analysis of its specific stereoisomeric form are paramount for ensuring product efficacy and safety, necessitating high-resolution chiral chromatography.[3] Secondly, the molecule lacks a significant UV-absorbing chromophore, rendering standard HPLC with UV detection suboptimal for sensitive quantification. Thirdly, as a carboxylic acid, its high polarity and low volatility preclude direct analysis by gas chromatography, mandating a chemical derivatization step to achieve the necessary thermal stability and volatility.[4]

This guide addresses these challenges by providing two validated, fit-for-purpose methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Part I: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the premier technique for analyzing the stereochemical purity of this compound. The strategy is bifurcated into two distinct protocols: a reversed-phase method for general purity and a chiral separation method for quantifying stereoisomeric integrity.

Rationale for Method Selection

Achiral Analysis: For assessing overall purity, a reversed-phase HPLC method is employed. Due to the absence of a strong chromophore, detection is a critical parameter. While low-wavelength UV (200-210 nm) can be used, it is often non-specific and prone to interference. Therefore, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended for more accurate quantification. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides unparalleled specificity and sensitivity.[8]

Chiral Analysis: The separation of enantiomers and diastereomers is non-negotiable for stereospecific synthesis and formulation. This is achieved by forming transient diastereomeric complexes with a Chiral Stationary Phase (CSP).[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for a wide range of chiral compounds and are the recommended starting point for method development.[3][10] The separation mechanism relies on differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector.[9]

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Pump Solvent Delivery (Pump) Column Analytical Column (C18 or Chiral CSP) Autosampler->Column Detector Detector (CAD / MS / UV) Column->Detector Acquisition Data Acquisition Detector->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification (Purity / Ratio) Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow from sample preparation to final report generation.

Protocol 1: Achiral Purity Analysis by RP-HPLC

This protocol is designed for determining the purity of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid against other process-related impurities.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is recommended.

  • Chromatographic Conditions: Inject the prepared solutions onto the HPLC system.

Table 1: Achiral HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides excellent resolving power for small molecules in reversed-phase mode.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte. Formic acid maintains consistent pH.
Gradient 30% B to 95% B over 15 minA gradient ensures elution of potential impurities with a wider polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and analyte-stationary phase kinetics.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from solvent effects.
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)Provides universal and sensitive detection for this non-chromophoric compound.
Protocol 2: Chiral Separation by HPLC

This protocol is critical for quantifying the desired (1R,2S,5R) stereoisomer against its potential enantiomeric and diastereomeric impurities.

Step-by-Step Methodology:

  • Standard/Sample Preparation: Prepare a solution of approximately 0.5 mg/mL in the mobile phase. Ensure the sample is fully dissolved.

  • Chromatographic Conditions: Inject the solution onto the HPLC system equipped with a Chiral Stationary Phase (CSP). Method development may be required to optimize the mobile phase for the specific CSP used.

Table 2: Chiral HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 x 4.6 mm, 5 µmA highly versatile CSP known for its broad enantioselectivity for a variety of compound classes.[3]
Mobile Phase n-Hexane / Isopropanol / Formic Acid (90:10:0.1, v/v/v)Normal phase mode often provides better selectivity on polysaccharide CSPs. The acid additive improves peak shape for acidic analytes.
Mode IsocraticIsocratic elution is typically sufficient for resolving a known set of stereoisomers and provides robust separation.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance resolution by allowing more time for differential interactions with the CSP.
Column Temp. 25 °CChiral separations can be sensitive to temperature; maintaining a constant temperature is crucial for reproducibility.
Injection Vol. 10 µL
Detector UV at 210 nmWhile not ideal for quantification, low UV can be sufficient for detecting and resolving the isomers for ratio determination. CAD or MS offer better quantitative accuracy.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. For (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, its application is contingent upon a critical derivatization step.

Rationale for Method Selection

The Imperative of Derivatization: The carboxylic acid functional group contains an active hydrogen, making the molecule polar and prone to hydrogen bonding. This results in poor volatility and thermal instability, causing severe peak tailing and low response if injected directly into a GC.[4] Derivatization chemically modifies the carboxylic acid into a less polar, more volatile, and more thermally stable derivative (e.g., a silyl ester).[11] This process dramatically improves chromatographic performance, enabling sharp, symmetrical peaks and allowing for sensitive detection.[11]

Silylation as the Method of Choice: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a robust and widely used method for derivatizing carboxylic acids.[12] The reaction is rapid, efficient, and produces a trimethylsilyl (TMS) ester that is ideal for GC-MS analysis.

GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Aprotic Solvent (e.g., Pyridine, ACN) Sample->Dissolve AddReagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dissolve->AddReagent React Incubate & Heat (e.g., 70°C for 30 min) AddReagent->React Injector GC Injector React->Injector Column Capillary Column Injector->Column MS Mass Spectrometer (EI Source, Quadrupole) Column->MS Acquisition Data Acquisition (Scan / SIM) MS->Acquisition Analysis Spectral Library Match & Peak Integration Acquisition->Analysis Report Generate Report Analysis->Report

Caption: GC-MS analysis workflow, highlighting the essential derivatization step.

Protocol 3: Derivatization and GC-MS Analysis

This protocol is optimized for the sensitive detection and identification of the target analyte and related impurities.

Step-by-Step Methodology:

  • Standard/Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial. Add 500 µL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly.

  • Reaction: Vortex the vial for 30 seconds and place it in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

Table 3: GC-MS Method Parameters

ParameterRecommended ConditionRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed, non-polar column suitable for a wide range of derivatized compounds, providing excellent inertness.[13]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Mode Splitless (1 min purge delay)Maximizes the transfer of analyte onto the column for high sensitivity, ideal for trace analysis.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp effectively separates analytes based on their boiling points.
MS Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable and characteristic fragmentation patterns for library matching.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan provides a complete mass spectrum for identification. SIM mode significantly enhances sensitivity by monitoring only characteristic ions of the target analyte.

Method Validation Strategy

Both the HPLC and GC-MS methods must be validated according to ICH Q2(R1) or Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][6][14]

Table 4: Key Validation Parameters and Typical Acceptance Criteria

ParameterHPLC (Assay/Purity)GC-MS (Trace Impurity)
Specificity Peak purity assessment (e.g., DAD or MS). No interference from blank/placebo.No interference at the retention time of the analyte in blank. Mass spectral confirmation.
Linearity ≥ 5 concentrations, Correlation coefficient (r²) ≥ 0.998≥ 5 concentrations, Correlation coefficient (r²) ≥ 0.995
Range 80% to 120% of the test concentration.LOQ to 120% of the impurity specification limit.
Accuracy Recovery of 98.0% - 102.0% for spiked samples.Recovery of 80.0% - 120.0% at low concentrations.
Precision (RSD%) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%).Repeatability (≤ 15%), Intermediate Precision (≤ 20%).
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).Determined experimentally based on S/N ratio. Must be below reporting threshold.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, temp ±2°C).Evaluate effect of changes in oven ramp rate, injector temp, etc.

Summary and Comparison of Techniques

FeatureHPLC MethodGC-MS Method
Primary Application Chiral separation, purity assay.Trace impurity identification and quantification.
Sample Preparation Simple dissolution and filtration.Mandatory, multi-step derivatization required.
Chirality Analysis Excellent; direct separation on CSPs.Not suitable; derivatization and GC conditions are achiral.
Sensitivity Moderate (detector dependent).Very high, especially in SIM mode.
Specificity Moderate (LC-MS is high).Very high (based on mass fragmentation pattern).
Throughput Higher (no reaction time needed).Lower (due to derivatization incubation).
Key Advantage Ability to perform direct chiral analysis.Unambiguous identification via mass spectrum.

Conclusion

The analysis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid requires a multi-faceted approach. The HPLC methods detailed here provide robust solutions for both routine purity testing and the critical assessment of stereoisomeric integrity, which is fundamental to its function in regulated industries. The GC-MS method, while more complex due to the requisite derivatization step, offers unparalleled sensitivity and specificity for trace-level impurity analysis. The selection of the appropriate technique should be guided by the specific analytical objective, whether it is chiral fidelity, overall purity, or trace contaminant detection. Both protocols, when properly validated, provide a comprehensive analytical toolkit for researchers and quality control professionals.

References

  • Medistri SA. (2024). GC/MS Identification of Impurities. Available at: [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • Poole, C. F. (2000). Acids: Derivatization for GC Analysis. In Encyclopedia of Separation Science. Academic Press. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Guidebook. Available at: [Link]

  • Turovska, B., et al. (2021). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. Molbank. Available at: [Link]

  • Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Al-Shdefat, R., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules. Available at: [Link]

  • Chiral Technologies. (2012). Enantiomer separation of acidic compounds. Application Note. Available at: [Link]

  • The Pharma Journal. (2023). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Rastenytė, L., et al. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available at: [Link]

  • Santosh, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Available at: [Link]

  • Shaik, B., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Welcome to the technical support center for the synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and maximize the yield and purity of your synthesis.

I. Introduction to the Synthesis

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is crucial for its biological activity and function. The synthesis of this molecule, while achievable through several routes, often presents challenges related to stereocontrol, yield, and purification. This guide will focus on a common and effective synthetic pathway starting from naturally available monoterpenes like pulegone or menthol derivatives, addressing potential pitfalls and their solutions.

Synthetic Pathway Overview

A prevalent strategy for synthesizing (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid involves the stereoselective modification of a p-menthane skeleton. A key intermediate is often a menthol derivative which can be achieved through the reduction of pulegone. The stereochemistry of the final carboxylic acid is critically dependent on the stereocontrol exerted during the reduction and subsequent carboxylation steps.

Synthesis_Pathway Pulegone (R)-(+)-Pulegone Menthone (-)-Menthone / (+)-Isomenthone Pulegone->Menthone Stereoselective Reduction Menthol_Isomers (1R,2S,5R)-Menthol & other isomers Menthone->Menthol_Isomers Reduction Target_Molecule (1R,2S,5R)-2-Isopropyl-5- methylcyclohexanecarboxylic acid Menthol_Isomers->Target_Molecule Oxidation / Carboxylation caption Figure 1: Generalized synthetic workflow. Troubleshooting_Reduction Problem Low Yield of Menthone/Isomenthone Incomplete Reaction Side Reactions Suboptimal Conditions Solutions Solutions Monitor reaction & consider stronger reducing agent Use chemoselective reducing agent (e.g., specific catalyst, enzyme) Optimize solvent, temperature, and catalyst Problem:c1->Solutions:s1 Problem:c2->Solutions:s2 Problem:c3->Solutions:s3 caption Figure 2: Troubleshooting low yield in pulegone reduction.

Sources

Optimization

addressing stability issues of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid in solution

Technical Support Center: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid A Guide to Ensuring Solution Stability for Researchers Welcome to the technical support guide for (1R,2S,5R)-2-Isopropyl-5-methylcyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

A Guide to Ensuring Solution Stability for Researchers

Welcome to the technical support guide for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this chiral carboxylic acid in solution. Our goal is to provide you with the foundational knowledge and practical tools necessary to maintain the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

Q1: What is the primary stability concern for this specific chiral carboxylic acid in solution?

A1: The most significant stability concern is epimerization at the C2 carbon (the carbon adjacent to the carboxylic acid). The hydrogen atom at this position can be abstracted under certain conditions, particularly exposure to bases or high temperatures, leading to inversion of the stereocenter.[1] This converts the desired (1R,2S ,5R) isomer into its diastereomer, (1R,2R ,5R), which may have different biological activity and physical properties, compromising the integrity of your results.

Q2: How does pH affect the stability and solubility of the compound?

A2: As a carboxylic acid, its solubility is highly pH-dependent.

  • In acidic to neutral pH (below its pKa, typically ~4.8): The compound exists predominantly in its neutral, protonated form (-COOH), which has lower aqueous solubility.

  • In basic pH (above its pKa): It deprotonates to form the carboxylate salt (-COO⁻), which is significantly more soluble in aqueous media. However, basic conditions (pH > 8) substantially increase the risk of epimerization.[1] Therefore, a delicate balance must be struck. For aqueous solutions, buffering in the slightly acidic range (pH 4-6) is often optimal for maintaining stability while achieving adequate solubility.

Q3: What are the recommended solvents and storage conditions?

A3: For long-term storage, the solid form is most stable and should be kept in a well-sealed container at 2-8°C, protected from light. For solutions, the choice of solvent is critical.

Solvent ClassRecommended ExamplesRationale & Considerations
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Excellent for dissolving the neutral form. Generally inert and preferred for analytical standards.
Protic Polar Ethanol, Isopropanol (IPA)Good solubility. Can be used in formulations, but ensure they are free of basic impurities.
Aqueous Buffers Phosphate or Acetate Buffers (pH 4-6)Use when aqueous solutions are necessary. Buffering is crucial to control pH and minimize base-catalyzed degradation. Avoid strong bases.

Storage Conditions for Solutions: Store solutions at 2-8°C, protected from light in tightly sealed containers. For oxygen-sensitive applications, purging the solution and headspace with an inert gas like nitrogen or argon is recommended.

Q4: Is this compound susceptible to oxidation or photodegradation?

A4: Yes, both are potential degradation pathways.

  • Oxidation: The tertiary hydrogens on the cyclohexane ring and the isopropyl group can be susceptible to radical-mediated oxidation. The presence of trace metal ions or peroxides in solvents can initiate this process.

  • Photodegradation: While the molecule lacks a strong chromophore, prolonged exposure to UV light can provide the energy to initiate radical reactions.[2] It is standard practice under ICH guidelines to assess photostability.[3]

Troubleshooting Guide: Diagnosing Instability

This guide provides a systematic approach to identifying the root cause of observed instability in your experiments.

Problem 1: Loss of Parent Compound Potency Over Time

You observe a decrease in the concentration of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid in your solution, confirmed by a calibrated analytical method.

G start Potency Loss Detected check_peaks New peaks in chromatogram? start->check_peaks no_peaks No significant new peaks observed check_peaks->no_peaks No yes_peaks New peaks observed check_peaks->yes_peaks Yes adsorption Investigate Adsorption: - Use silanized glass or polypropylene vials. - Vary concentration to check for non-linearity. no_peaks->adsorption Suspect physical loss check_isomer Does a new peak have the same mass (LC-MS)? yes_peaks->check_isomer Suspect chemical degradation epimerization Likely Epimerization - Confirm with chiral HPLC. - Review solution pH & temperature. - Lower pH to < 7, reduce temperature. check_isomer->epimerization Yes degradation Likely Oxidative/Other Degradation - Characterize degradant structure (MS/NMR). - Implement stress testing (see Protocol 2). - Add antioxidant (e.g., BHT) or protect from light. check_isomer->degradation No

Caption: Troubleshooting decision tree for potency loss.

Problem 2: Appearance of a New Peak in Chiral HPLC Analysis

Your primary concern is maintaining stereochemical purity. A new peak appears during chiral analysis, suggesting the formation of a stereoisomer.

Causality: The most probable cause is epimerization , where the (1R,2S,5R) form converts to the (1R,2R,5R) diastereomer. This is often triggered by:

  • Basic Conditions: Even mildly basic conditions (pH > 7.5) or the presence of basic excipients can facilitate the removal of the proton at the C2 position.[1]

  • Elevated Temperature: Thermal energy can overcome the activation barrier for epimerization, especially in solution.[1][4]

  • Solvent Effects: Polar protic solvents can, in some cases, facilitate the proton transfer necessary for epimerization.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to verify that the new peak has the same mass-to-charge ratio (m/z) as the parent compound. This strongly supports an isomerization event.

  • Review Formulation/Solvent: Scrutinize all components of your solution for basic species. This includes buffers, excipients, and even the grade of your solvent (which may contain basic impurities).

  • Control pH: If using an aqueous medium, ensure it is robustly buffered in a slightly acidic range (e.g., pH 5.0 with an acetate buffer).

  • Reduce Thermal Stress: Avoid heating solutions. If a process requires heat, minimize the duration and temperature. Store all stock and working solutions at recommended refrigerated temperatures (2-8°C).

Key Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods, as recommended by ICH guidelines.[5][6][7]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Welcome to the technical support center for the purification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this chiral carboxylic acid.

Introduction

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a chiral cyclohexane derivative, is a valuable building block in asymmetric synthesis and pharmaceutical research.[1] Its stereospecific structure, with a carboxyl group at the 1-position and isopropyl and methyl substituents on the cyclohexane ring, makes it a key intermediate in the synthesis of complex molecules.[1] However, achieving high purity of the desired stereoisomer can be challenging. This guide provides a comprehensive overview of purification strategies, troubleshooting tips, and frequently asked questions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid?

The most common and effective purification methods for this carboxylic acid are:

  • Crystallization: This is often the preferred method for obtaining highly pure, crystalline material. The choice of solvent is critical for successful crystallization.

  • Acid-Base Extraction: This technique is useful for separating the acidic product from neutral or basic impurities.[2]

  • Column Chromatography: While it can be effective, chromatography of carboxylic acids can sometimes be challenging due to their polarity.[3] It is often used when crystallization or extraction fails to provide the desired purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This method is primarily used for analytical purposes to determine enantiomeric purity but can be adapted for preparative separations.[4]

Q2: How can I remove diastereomeric impurities?

Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.[5]

  • Fractional Crystallization: Careful selection of crystallization conditions can lead to the preferential crystallization of the desired diastereomer.

  • Column Chromatography: Silica gel chromatography can effectively separate diastereomers if a suitable eluent system is identified.[4]

Q3: My compound is an oil and won't crystallize. What should I do?

The liquid state of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid can present a challenge for crystallization.[6] If you are struggling to obtain a solid:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. Good solvents for carboxylic acids often include toluene, hexane, ethyl acetate, and alcohols, or mixtures thereof.[2]

  • Seeding: Introducing a small crystal of the pure compound can induce crystallization.

  • Cooling Rate: Slow cooling often yields better quality crystals.

  • Derivative Formation: Consider converting the carboxylic acid to a crystalline derivative (e.g., a salt with a chiral amine) for purification, followed by regeneration of the acid.[5]

Q4: How do I confirm the stereochemical purity of my final product?

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). Polysaccharide-based columns are often effective.[4]

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers by inducing chemical shift differences in their NMR spectra.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

Issue 1: Low Yield After Crystallization
Potential Cause Troubleshooting Strategy Scientific Rationale
Inappropriate Solvent Choice Perform small-scale solubility tests with a variety of solvents (e.g., hexanes, ethyl acetate, toluene, methanol, and mixtures).The ideal crystallization solvent will dissolve the compound when hot but have low solubility when cold, maximizing recovery.
Precipitation Instead of Crystallization Ensure the solution is fully dissolved at an elevated temperature and then cooled slowly. Vigorous stirring can sometimes lead to precipitation.Rapid cooling or high supersaturation can lead to the formation of amorphous solid or small, impure crystals instead of well-ordered, pure crystals.
Compound is Too Soluble in the Chosen Solvent If the compound remains in solution even at low temperatures, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly.The addition of an anti-solvent reduces the overall solubility of the compound in the solvent system, inducing crystallization.[7][8]
Issue 2: Persistent Impurities After Purification
Potential Cause Troubleshooting Strategy Scientific Rationale
Co-crystallization of Impurities If impurities have similar structures and properties, they may co-crystallize. Try a different crystallization solvent or a different purification technique like column chromatography.Changing the solvent can alter the solubility of both the desired compound and the impurity, potentially leading to better separation.
Incomplete Acid-Base Extraction Ensure the pH of the aqueous phase is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) during the base wash to deprotonate and dissolve all of the acid. Conversely, ensure the pH is sufficiently low (at least 2 pH units below the pKa) during acidification to fully protonate the carboxylate for extraction into the organic phase.[2]The pKa of a carboxylic acid dictates the pH range at which it is protonated (and thus soluble in organic solvents) or deprotonated (and soluble in aqueous base).
Residual Neutral or Basic Starting Materials Perform a thorough acid-base workup before attempting crystallization. Wash the organic solution of your crude product with an acidic solution (e.g., 1M HCl) to remove basic impurities and a basic solution (e.g., saturated NaHCO3) to remove acidic impurities before isolating the product.This ensures that only the desired carboxylic acid is carried forward to the final purification step.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid from neutral and basic impurities.

Workflow Diagram:

G start Crude Product in Organic Solvent wash_base Wash with aq. NaHCO3 or NaOH solution start->wash_base separate1 Separate Layers wash_base->separate1 aq_layer Aqueous Layer (contains carboxylate salt) separate1->aq_layer org_layer1 Organic Layer (contains neutral/basic impurities) separate1->org_layer1 acidify Acidify Aqueous Layer with HCl to pH ~2 aq_layer->acidify extract_org Extract with Organic Solvent acidify->extract_org separate2 Separate Layers extract_org->separate2 org_layer2 Organic Layer (contains pure carboxylic acid) separate2->org_layer2 aq_layer2 Aqueous Layer (discard) separate2->aq_layer2 dry Dry Organic Layer (e.g., with Na2SO4) org_layer2->dry evaporate Evaporate Solvent dry->evaporate end Pure Carboxylic Acid evaporate->end

Caption: Acid-Base Extraction Workflow

Step-by-Step Methodology:

  • Dissolve the crude product containing (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution.

  • Separate the aqueous layer, which now contains the sodium salt of the carboxylic acid. The organic layer contains neutral and basic impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding a dilute acid (e.g., 1M HCl) until the pH is approximately 2. The carboxylic acid will precipitate out or become insoluble in the aqueous layer.

  • Extract the acidified aqueous layer with a fresh portion of the organic solvent.

  • Separate the organic layer, which now contains the purified carboxylic acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

Protocol 2: Purification by Crystallization

This protocol provides a general guideline for the crystallization of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

Workflow Diagram:

G start Crude Carboxylic Acid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization Workflow

Step-by-Step Methodology:

  • Place the crude (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid in a flask.

  • Add a small amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture).

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

Solvent Selection for Crystallization:

Solvent/Solvent SystemSuitabilityNotes
Hexane/Ethyl Acetate GoodA non-polar/polar aprotic mixture allows for fine-tuning of solubility.
Toluene GoodOften a good choice for carboxylic acids.
Methanol/Water Potentially GoodA polar protic mixture that can be effective, but care must be taken to avoid oiling out.
Ethanol Potentially GoodSimilar to methanol, solubility might be high even at low temperatures.

References

  • MDPI. (2022). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. Molbank, 2022(4), M1518. Available from: [Link]

  • PubChem. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Available from: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of malic acid crystals.
  • PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2348–2357. Available from: [Link]

  • GEA. (n.d.). Crystallization of Adipic Acid. Available from: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available from: [Link]

  • UCHEM. (2025). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid CAS 16052-40-7: Properties and Applications. Available from: [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids.
  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 2024, 26, 2033-2042. Available from: [Link]

  • ResearchGate. (2024). Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. Available from: [Link]

  • ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. Available from: [Link]

  • PubChem. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dose-Response Variability with (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Last Updated: January 27, 2026 Welcome to the technical support guide for experiments involving (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS: 16052-40-7). This document is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 27, 2026

Welcome to the technical support guide for experiments involving (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS: 16052-40-7). This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to dose-response variability. Our goal is to provide you with the causal explanations and actionable protocols needed to ensure the accuracy and reproducibility of your results.

Introduction to the Compound

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is a chiral cyclohexane derivative with a molecular weight of 184.28 g/mol .[1] Structurally similar to menthol, it is classified as a p-menthane carboxylic acid.[2] While its primary use is often as a chiral building block in organic synthesis, it has also been investigated for its potential analgesic and cooling properties, likely through interaction with sensory pathways.[2] As with any carboxylic acid, its physicochemical properties, particularly solubility, can be pH-dependent, a critical factor in experimental design.

Part 1: Frequently Asked Questions (FAQs) & Initial Checks

This section addresses the most common and easily rectifiable sources of variability. Before proceeding to more complex troubleshooting, ensure these fundamental checks have been performed.

Q1: My dose-response curves are inconsistent between experiments. What are the first things I should check?

A1: Inconsistency is often rooted in foundational experimental parameters. Before questioning the compound's biology, validate your core methodology.

Initial Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Proceed to In-Depth Analysis Compound_Stock 1. Verify Compound Stock (Purity, Age, Storage) Solvent_Prep 2. Review Dilution Protocol (Solvent, Serial Dilution Error) Compound_Stock->Solvent_Prep Cell_Health 3. Assess Cell Culture (Passage #, Viability, Confluency) Solvent_Prep->Cell_Health Reagents 4. Check Reagents & Media (Lot #, Expiration, pH) Cell_Health->Reagents Advanced_Troubleshooting Still Variable? (Proceed to Part 2) Reagents->Advanced_Troubleshooting

Caption: A logical flow for initial troubleshooting steps.

  • Compound Integrity : Confirm the purity of your compound lot (typically >95%).[3] Older stocks may degrade. Ensure it has been stored correctly, which for this solid compound is typically in a dry, room-temperature environment.[4]

  • Stock Solution : How old is your DMSO (or other solvent) stock? Prepare fresh stock solutions frequently. Carboxylic acids can be susceptible to degradation in solution over long periods.

  • Cell Culture Health : Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. Always perform a viability check (e.g., Trypan Blue) before seeding; viability should be >95%. Seed at a consistent density to avoid artifacts from confluency.[5]

  • Reagent Consistency : Use the same lot of serum, media, and key reagents for a set of experiments. Small variations in growth factors or pH can alter cellular response.[6]

Q2: My EC₅₀/IC₅₀ value is shifting, but the curve shape is consistent. Why?

A2: A shifting potency (EC₅₀/IC₅₀) with a consistent Hill slope and Eₘₐₓ often points to inaccuracies in the effective concentration of the compound reaching the target.

Primary Causes of Potency Shift:

Potential CauseExplanationRecommended Action
Serial Dilution Error Small pipetting errors can accumulate during serial dilutions, significantly altering final concentrations.[7]Prepare a fresh dilution series for each experiment. Use calibrated pipettes and consider using an automated liquid handler for high-throughput assays.
Variable Incubation Time If the compound is unstable in media or its effect is time-dependent, variations in incubation time will shift the apparent EC₅₀.Standardize incubation times precisely. Perform a time-course experiment (e.g., 24h, 48h, 72h) to understand the kinetics of the response.
Protein Binding The compound may bind to proteins in the serum of your cell culture media, reducing the free concentration available to interact with the cells.[8]Quantify the serum protein concentration and keep it consistent. Consider performing assays in serum-free media if your cell line tolerates it, though this may alter cell physiology.

Part 2: In-Depth Troubleshooting Guides

If initial checks do not resolve the variability, a more systematic investigation into the compound's behavior and the assay system is required.

Problem 1: Shallow Dose-Response Curve or Low Efficacy (Eₘₐₓ)

A shallow or incomplete dose-response curve suggests that the compound is not achieving its maximal effect within the tested concentration range.

Potential Cause 1.1: Limited Compound Solubility

The Causality: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, being a carboxylic acid, has pH-dependent solubility.[9] While soluble in organic solvents like DMSO, it can precipitate when diluted into aqueous, neutral pH cell culture media. This "kinetic solubility" limit means the actual concentration in solution is much lower than the nominal concentration, causing the dose-response curve to plateau prematurely.[10] The long carbon chain decreases its solubility in water.[11]

Diagnostic Protocol: Kinetic Solubility Assessment

This protocol determines the practical solubility limit of your compound in your specific assay medium.

  • Prepare Supersaturated Solution : Prepare a 1 mM solution of the compound in your assay medium (e.g., DMEM + 10% FBS) from a 100 mM DMSO stock. The final DMSO concentration should match your assay conditions (typically ≤0.5%).

  • Equilibrate : Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂) for a period that reflects your experiment's duration (e.g., 2-24 hours).

  • Separate Soluble Fraction : Transfer the solution to a centrifuge tube and spin at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitated compound.[12]

  • Quantify Supernatant : Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis : The measured concentration is the kinetic solubility limit. If your dose-response curve flattens at or near this concentration, solubility is the likely cause of the low efficacy.

Solutions:

  • pH Adjustment : Test the compound's solubility in buffers of varying pH to find an optimal range.[9]

  • Use of Co-solvents : Incorporate pharmaceutically acceptable co-solvents like PEG-400, though be sure to run a vehicle control to test for solvent-induced toxicity.[9]

  • Salt Formation : Converting the acid to a more soluble salt form can be an effective, albeit more involved, chemical modification.[9]

Potential Cause 1.2: Compound Instability

The Causality: The compound may be chemically unstable or metabolically degraded in the assay environment over the incubation period.[13] This reduces the effective concentration over time, leading to a weaker response.

Diagnostic Protocol: Compound Stability Assay

  • Incubate Compound in Media : Prepare a solution of the compound in your complete cell culture medium at a relevant concentration (e.g., the EC₈₀).

  • Time-Point Sampling : Incubate the solution under assay conditions (37°C, with and without cells) and take samples at multiple time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quantify Remaining Compound : Immediately stop any degradation by freezing the samples or mixing with a quenching solvent (e.g., acetonitrile). Analyze the concentration of the parent compound in each sample via LC-MS.

  • Analysis : Plot the concentration of the compound against time. A significant decrease indicates instability. Comparing the degradation rate in the presence and absence of cells can indicate whether the instability is due to chemical hydrolysis or cellular metabolism.

Solutions:

  • Reduce Incubation Time : If possible, shorten the assay duration.

  • Media Refresh : For longer-term assays, consider replacing the media containing the compound at regular intervals.

  • Use of Metabolic Inhibitors : If metabolism is confirmed, co-incubation with broad-spectrum metabolic inhibitors (e.g., P450 inhibitors) can be a diagnostic tool, though this adds complexity to the system.

Problem 2: Atypical or Biphasic Dose-Response Curves

An atypical curve, such as a U-shaped or bell-shaped (hormetic) response, deviates from the standard sigmoidal model.[14]

G cluster_0 Investigating Atypical Curves cluster_1 Experimental Validation Start Atypical Curve Observed Off_Target Hypothesis 1: Off-Target Effects Start->Off_Target Cytotoxicity Hypothesis 2: High-Dose Cytotoxicity Start->Cytotoxicity Mechanism Hypothesis 3: Complex Mechanism Start->Mechanism Counter_Screen Counter-Screening Assay (e.g., against related targets) Off_Target->Counter_Screen Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®, Trypan Blue) Cytotoxicity->Viability_Assay Pathway_Analysis Pathway Analysis (e.g., Western Blot, qPCR) Mechanism->Pathway_Analysis

Caption: Diagnostic workflow for atypical dose-response curves.

Potential Cause 2.1: Off-Target Effects

The Causality: At higher concentrations, the compound may interact with unintended biological molecules (off-targets), leading to a secondary effect that opposes or confounds the primary response.[15][16] This is a common issue in drug development and can manifest as a U-shaped curve where the response decreases at high doses.[17]

Diagnostic Approach:

  • Target Analysis : If the primary target is known (e.g., a specific TRP channel), use bioinformatics tools to identify related proteins with similar binding pockets.

  • Counter-Screening : Test the compound against a panel of related targets. For example, if the compound is a TRPM8 agonist, test it on other TRP channels (TRPV1, TRPA1) to check for promiscuity.

  • Phenotypic Screening : Use a broader phenotypic assay (e.g., a cell health panel) to see if the compound induces unexpected cellular responses at high concentrations.

Potential Cause 2.2: High-Dose Cytotoxicity

The Causality: In many cell-based functional assays, high concentrations of a compound can induce cytotoxicity, which can be mistaken for a specific inhibitory effect. For example, in a reporter gene assay, high doses might kill the cells, causing the reporter signal to drop for reasons unrelated to the target pathway. This can create a bell-shaped curve.

Diagnostic Protocol: Orthogonal Viability Assay

  • Parallel Experiment : Run a standard cell viability assay (e.g., measuring ATP levels with CellTiter-Glo® or membrane integrity with an LDH assay) in parallel with your primary functional assay.

  • Identical Conditions : Use the exact same cell type, seeding density, compound concentrations, and incubation time.

  • Data Correlation : Plot both the functional response and the viability data on the same graph. If the downturn in your functional dose-response curve correlates directly with the onset of cell death, the effect is likely due to general toxicity rather than a specific pharmacological interaction.

Solutions:

  • Limit Concentration Range : Censor the data at the concentration where toxicity begins. The true Eₘₐₓ may be the peak of the bell-shaped curve.

  • Change Assay Readout : Switch to an endpoint that is less sensitive to cell number, if possible.

References

  • UCHEM. (2025). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid CAS 16052-40-7: Properties and Applications. UCHEM. Available from: [Link]

  • Evans, N. (2019). Identification of atypical dose-response curves and implications for drug sensitivity designations. ResearchGate. Available from: [Link]

  • White, M., et al. (2016). Pharmacogenomics of off-target adverse drug reactions. Clinical and Translational Science. Available from: [Link]

  • ACS Publications. (2025). Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. Available from: [Link]

  • DiVeroli, G., et al. (2015). A Dose of Reality About Dose–Response Relationships. Medical Care. Available from: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available from: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]

  • Massive Bio. (2026). Off Target Effect. Massive Bio. Available from: [Link]

  • PubChem. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. PubChem. Available from: [Link]

  • Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples. Study.com. Available from: [Link]

  • PatSnap. (2025). How can off-target effects of drugs be minimised?. PatSnap Synapse. Available from: [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). In vitro concentration-response curve and in vivo dose-response curves.... ResearchGate. Available from: [Link]

  • Reddit. (n.d.). carboxylic acid solubility + TLC. Reddit. Available from: [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available from: [Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. YouTube. Available from: [Link]

  • Current Protocols in Chemical Biology. (n.d.). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Available from: [Link]

  • Stebbing, A. R. D. (2004). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Human & Experimental Toxicology. Available from: [Link]

  • bioRxiv. (2019). Visualization and analysis of high-throughput in vitro dose–response datasets with Thunor. bioRxiv. Available from: [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. German Cancer Research Center. Available from: [Link]

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Reference Data & Comparative Studies

Validation

comparing biological activity of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid and its isomers

A Comparative Guide to the Biological Activity of p-Menthane Carboxylic Acid Stereoisomers Abstract Stereochemistry is a critical determinant of biological activity, dictating how a molecule interacts with its chiral bio...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of p-Menthane Carboxylic Acid Stereoisomers

Abstract

Stereochemistry is a critical determinant of biological activity, dictating how a molecule interacts with its chiral biological targets. This principle is vividly illustrated by the derivatives of p-menthane, a class of monoterpenoids known for their diverse physiological effects. This guide provides an in-depth comparison of the biological activities of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid and its related isomers. We will delve into their primary function as cooling agents through the modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, and also explore other reported activities such as antimicrobial effects. By synthesizing data from peer-reviewed literature and industry publications, this document offers a comprehensive resource for researchers in sensory science, pharmacology, and drug development. We will examine structure-activity relationships, present comparative data in a clear format, and provide detailed experimental protocols for assessing the activity of these fascinating compounds.

Introduction: The Significance of Chirality in p-Menthane Derivatives

The p-menthane skeleton, a substituted cyclohexane ring, is the structural foundation for well-known compounds like menthol. The presence of three chiral centers in molecules such as 2-Isopropyl-5-methylcyclohexanecarboxylic acid gives rise to eight possible stereoisomers. Each isomer, with its unique three-dimensional arrangement of isopropyl, methyl, and carboxylic acid groups, can exhibit markedly different interactions with biological receptors and enzymes.

The specific isomer (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is structurally analogous to (-)-menthol, the most potent cooling isomer of menthol.[1] This structural similarity is a strong indicator of its potential biological activities, particularly its sensory effects. The primary focus of this guide is to compare this isomer with others in its class, elucidating how subtle changes in stereochemistry can lead to significant differences in biological function. This understanding is paramount for the rational design of new therapeutic agents, sensory ingredients, and antimicrobial compounds.

Comparative Biological Activity: A Focus on Sensory and Antimicrobial Effects

The biological activities of p-menthane derivatives are diverse, with the most extensively studied being their sensory effects, particularly the sensation of cooling. However, their structural similarity to other terpenes also suggests potential for other bioactivities, such as antimicrobial effects.[2]

Cooling Sensation: The Role of TRPM8 Activation

The primary mechanism by which p-menthane derivatives elicit a cooling sensation is through the activation of the TRPM8 ion channel.[3] TRPM8 is a non-selective cation channel expressed in sensory neurons and is activated by cold temperatures (below ~25°C) and chemical agonists.[3] Activation of TRPM8 leads to an influx of calcium ions, depolarization of the neuron, and the transmission of a "cold" signal to the brain.

While direct comparative studies on the carboxylic acid isomers are limited in publicly available literature, extensive research on related amide and ester derivatives provides a strong basis for understanding their structure-activity relationships. A key principle is that the spatial arrangement of the functional groups is critical for effective binding to and activation of the TRPM8 channel.[1]

Amide derivatives of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, such as N-ethyl-p-menthane-3-carboxamide (WS-3), are well-known potent cooling agents.[4][5] These synthetic coolants are valued for providing a cooling sensation without the strong minty odor of menthol.[4][6] Studies on menthol stereoisomers have shown that (-)-menthol, which shares the same (1R,2S,5R) configuration at the corresponding carbons, is the most potent TRPM8 agonist among its isomers.[1] This strongly suggests that the (1R,2S,5R) configuration of the carboxylic acid is also likely to be the most active in eliciting a cooling response.

The cooling intensity and longevity of these compounds can be compared using sensory panel evaluations and in vitro cellular assays measuring TRPM8 activation.

Table 1: Comparative Cooling Properties of p-Menthane Derivatives

Compound Chemical Name Cooling Intensity vs. Menthol Key Characteristics
WS-3 N-Ethyl-p-menthane-3-carboxamide ~1.5-2x Clean, immediate cooling impact, primarily at the roof and back of the mouth.[6]
WS-5 N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide ~2.5x that of WS-3 One of the strongest commercial coolants, smooth and round flavor profile.[6]
(-)-Menthol (1R,2S,5R)-2-Isopropyl-5-methylcyclohexan-1-ol 1x (Reference) Strong cooling with characteristic minty aroma and some bitterness.[7]

| (+)-Neoisomenthol | (1S,2S,5R)-2-Isopropyl-5-methylcyclohexan-1-ol | Less intense than (-)-menthol | Higher cooling threshold.[1] |

Note: Data for carboxylic acid isomers is inferred from structurally related compounds due to a lack of direct comparative studies in the available literature.

Antimicrobial Activity

Terpenes and their derivatives are known to possess antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes.[2] Monoterpenoids from the menthane series have demonstrated antifungal and antibacterial activity.[2][8] For instance, compounds like α-terpineol and (+)-limonene show activity against various fungi and bacteria.[8]

Mechanism of Action: A Deeper Look at TRPM8 Modulation

The interaction between p-menthane derivatives and the TRPM8 channel is a complex process governed by stereospecificity. The binding pocket of TRPM8 accommodates the cyclohexane ring, and the orientation of the substituents determines the binding affinity and efficacy of channel activation.

Thermodynamic mutant cycle analysis on menthol isomers has revealed that the isopropyl and hydroxyl groups interact with specific helices (S4 and S3, respectively) within the TRPM8 channel.[1] For the carboxylic acid and its derivatives, the carboxyl group (or its amide/ester modification) is a critical hydrogen bond acceptor.[7] The (1R,2S,5R) configuration positions the isopropyl, methyl, and carboxyl groups in an optimal arrangement for binding to the TRPM8 receptor, leading to potent activation. Other isomers, with different spatial orientations, would bind less effectively, resulting in weaker or no cooling sensation.

TRPM8_Activation cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed State) TRPM8_Open TRPM8 Channel (Open State) Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Allows Cooling_Agonist (1R,2S,5R)-Isomer (e.g., WS-3) Cooling_Agonist->TRPM8 Binds to Receptor Depolarization Neuronal Depolarization Ca_Influx->Depolarization Causes Signal Signal to Brain Depolarization->Signal Triggers Sensation Cooling Sensation Signal->Sensation Perceived as

Caption: TRPM8 channel activation by a (1R,2S,5R)-isomer cooling agent.

Experimental Protocols for Biological Activity Assessment

To facilitate further research in this area, we provide standardized protocols for assessing the key biological activities discussed.

In Vitro TRPM8 Activation Assay (Calcium Flux Assay)

This assay quantitatively measures the ability of a compound to activate the TRPM8 channel in a cell-based system.

Objective: To determine the EC50 (half-maximal effective concentration) of test compounds for TRPM8 activation.

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8).

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., (-)-menthol or icilin).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed hTRPM8-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye solution in the dark at 37°C for 1 hour.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., room temperature).

    • Measure the baseline fluorescence for a set period.

    • Use the automated injector to add the test compounds to the wells.

    • Immediately begin recording the change in fluorescence over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the maximum response of the reference agonist.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Flux_Workflow A 1. Plate TRPM8-expressing HEK293 cells B 2. Load cells with Fluo-4 AM calcium dye A->B C 3. Wash to remove excess dye B->C D 4. Measure baseline fluorescence C->D E 5. Inject test compound D->E F 6. Record fluorescence change (Calcium Influx) E->F G 7. Analyze data and calculate EC50 F->G

Caption: Workflow for the in vitro TRPM8 calcium flux assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Test compounds and a reference antimicrobial agent.

  • 96-well sterile microplates.

  • Spectrophotometer (plate reader).

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Discussion and Future Perspectives

The evidence strongly indicates that the biological activity of 2-Isopropyl-5-methylcyclohexanecarboxylic acid and its isomers is highly dependent on their stereochemistry. The (1R,2S,5R) configuration, analogous to (-)-menthol, is predicted to be the most potent TRPM8 agonist, making it and its derivatives prime candidates for use as cooling agents in various applications. The exploration of other isomers is crucial to fully map the structure-activity relationship and potentially uncover novel biological functions.

Future research should focus on several key areas:

  • Direct Comparative Studies: There is a clear need for studies that directly compare the TRPM8 agonistic activity of all eight stereoisomers of 2-Isopropyl-5-methylcyclohexanecarboxylic acid.

  • Antimicrobial Profiling: A systematic evaluation of the antimicrobial and antibiofilm activities of these isomers against a broad panel of pathogens is warranted.

  • In Vivo Studies: Preclinical studies are necessary to evaluate the efficacy and safety of the most active isomers for potential therapeutic applications, such as in topical analgesics or treatments for dry mouth or eye conditions.

  • Derivatization: The carboxylic acid group provides a convenient handle for chemical modification. Synthesizing and screening new ester and amide derivatives could lead to the discovery of compounds with enhanced potency, duration of action, or novel activity profiles.

Conclusion

References

  • González-Muñiz, R. (2021). Recent Progress in TRPM8 Modulation: An Update. MDPI. [Link]

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  • Kowalska, T., et al. (1993). Synthesis of p-menthane derivatives with potential biological activity. PubMed. [Link]

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  • Sherk, C., et al. (2018). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. PubChem. [Link]

  • Carstens, E., et al. (2010). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. PubMed Central. [Link]

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  • Ito, T., et al. (2021). Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound. ACS Omega. [Link]

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Comparative

A Comparative Analysis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid and Known Cooling Agents: Efficacy, Mechanism, and Sensory Profile

This guide provides a detailed comparative analysis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a potent physiological cooling agent, against a panel of well-established active compounds. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a potent physiological cooling agent, against a panel of well-established active compounds. Designed for researchers, scientists, and professionals in drug development and sensory science, this document synthesizes key performance data, elucidates the underlying mechanism of action, and presents detailed experimental protocols for quantitative evaluation.

Introduction: The Quest for Novel Cooling Sensations

The sensation of cooling is a critical component in a vast array of products, from therapeutic agents for pain relief to consumer goods like confectioneries and oral care products. While (-)-Menthol, the traditional cooling compound, is widely used, its strong minty odor and potential for irritation at higher concentrations have driven the search for synthetic alternatives. This guide focuses on (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, also known as p-Menthane-3-carboxylic acid, a compound belonging to the family of menthol derivatives. We will objectively compare its performance with benchmark compounds such as (-)-Menthol and the widely used synthetic agents of the Wilkinson Sword (WS) series, including WS-3, WS-5, and WS-23.

The primary mechanism for the cooling sensation elicited by these compounds is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by cold temperatures (typically below 28°C) and chemical agonists.[2][3] This shared mechanism provides a robust basis for a quantitative and mechanistic comparison.

Mechanism of Action: The TRPM8 Ion Channel

The cooling sensation is initiated when an agonist binds to and activates the TRPM8 channel. This activation leads to a conformational change in the channel protein, opening a pore that allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[1] This influx depolarizes the cell membrane, generating an action potential that propagates along the sensory nerve to the brain, where it is interpreted as a cooling sensation.[1]

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Activation Ca_Na_Influx TRPM8_Open->Ca_Na_Influx Ca²⁺ / Na⁺ Influx Cooling_Agent Cooling Agent (e.g., p-Menthane-3-carboxylic acid) Cooling_Agent->TRPM8 Binds to receptor Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain: Cooling Sensation Action_Potential->Brain Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow Cell_Culture 1. Cell Culture HEK293 cells expressing hTRPM8 are cultured in 96-well plates. Dye_Loading 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cell_Culture->Dye_Loading Compound_Addition 3. Compound Addition Test compounds are added at varying concentrations. Dye_Loading->Compound_Addition Fluorescence_Reading 4. Fluorescence Measurement A plate reader measures the change in fluorescence over time. Compound_Addition->Fluorescence_Reading Data_Analysis 5. Data Analysis The fluorescence intensity is plotted against compound concentration to determine EC₅₀. Fluorescence_Reading->Data_Analysis

Caption: Experimental workflow for the in vitro calcium flux assay to determine TRPM8 agonist potency.

Detailed Protocol:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence. [4]2. Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour. [4]3. Compound Application: After incubation, the loading buffer is removed, and cells are washed with a physiological buffer. The plate is then placed in a fluorescence plate reader. Test compounds, including (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid and other comparators, are prepared in a series of dilutions and added to the wells.

  • Fluorescence Measurement: The plate reader is programmed to measure the fluorescence intensity of each well before and after the addition of the compounds. An increase in intracellular calcium upon TRPM8 activation leads to a significant increase in fluorescence. [5]5. Data Analysis: The change in fluorescence is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value. [1]

In Vitro Efficacy: Patch-Clamp Electrophysiology

This technique provides a more detailed understanding of ion channel function by directly measuring the ion currents flowing through the TRPM8 channel.

Detailed Protocol:

  • Cell Preparation: HEK293 cells expressing hTRPM8 are grown on glass coverslips. [1]2. Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution serves as the recording electrode. [6]3. Whole-Cell Configuration: A high-resistance seal is formed between the micropipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential. [1]4. Compound Application and Current Measurement: The cooling agent is applied to the cell through the perfusion system. The resulting inward current, carried by cations flowing through the open TRPM8 channels, is recorded using an amplifier. [1]5. Data Analysis: The current amplitude is measured at different compound concentrations to generate a dose-response curve and determine the EC₅₀.

Sensory Evaluation

This method assesses the perceived cooling intensity and duration in human subjects.

Detailed Protocol:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. They are trained to identify and rate the intensity of cooling sensations on a standardized scale (e.g., a 15-cm line scale or a category scale). [7]2. Sample Preparation: Solutions of the test compounds are prepared at various concentrations in a neutral base (e.g., water or a sucrose solution). [8]3. Evaluation Procedure: Panelists rinse their mouths with water before tasting each sample. They take a specific volume of the sample into their mouth, hold it for a defined period, and then expectorate. [9]4. Data Collection: Panelists rate the intensity of the cooling sensation at specific time intervals (e.g., immediately after expectoration, and then every few minutes for up to 30 minutes) to capture the onset, peak intensity, and duration of the effect. [7]5. Data Analysis: The mean intensity ratings are plotted over time to create a time-intensity profile for each compound. Statistical analysis is used to compare the sensory profiles of the different cooling agents.

Conclusion and Future Directions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid presents itself as a compelling alternative to traditional cooling agents. Its structural similarity to menthol suggests a favorable interaction with the TRPM8 receptor. While existing data on its synthetic derivatives, like the WS-series amides, show a range of potencies, a comprehensive, direct comparative analysis of the carboxylic acid form itself is a clear area for future research. Such studies, employing the standardized in vitro and sensory protocols outlined in this guide, will be crucial for fully elucidating its potential in therapeutic and consumer applications. The continued exploration of novel TRPM8 agonists is a vital frontier in developing next-generation sensory experiences and targeted therapies.

References

  • Dhaka, A., Murray, A. N., Mathur, J., Earley, T. J., Petrus, M. J., & Patapoutian, A. (2007).
  • A Comparative Analysis of (-)-Menthol and Other Cooling Agents: Efficacy and Mechanism of Action. (2025). Benchchem.
  • Symcool® Cooling Agents. (n.d.). Symrise.
  • Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling. (2025). Food Chemistry, 464, 139439.
  • Activation of Human Transient Receptor Potential Melastatin-8 (TRPM8) by Calcium-Rich Particulate Materials and Effects on Human Lung Cells. (2018). Environmental Health Perspectives, 126(1), 017004.
  • Cold temperature induces a TRPM8-independent calcium release from the endoplasmic reticulum in human pl
  • Cold activation of TRPM8 using the External Perfusion System and the Port-a-P
  • impact of temperature and a chemesthetic cooling agent on lingual roughness sensitivity. (2024). Chemical Senses, 49.
  • TRPM8 agonist WS-3 | 39711-79-0. (n.d.). Benchchem.
  • Cooling Ingredients and Their Mechanism of Action. (2009). Handbook of Cosmetic Science and Technology, Third Edition, 661-676.
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  • Cooler than Menthol. (n.d.).
  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. (2021). International Journal of Molecular Sciences, 22(16), 8863.
  • Sensory irritation and coolness produced by menthol: Evidence for selective desensitization of irritation. (1994). Physiology & Behavior, 56(5), 1021-1029.
  • Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. (2006). The Journal of Physiology, 577(Pt 1), 155–171.
  • Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2. (2022).
  • Menthol and Its Derivatives: Exploring the Medical Application Potential. (2025). Molecules, 30(19), 4785.
  • Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. (2019). International Journal of Molecular Sciences, 20(22), 5649.
  • Mandom Establishes a Sensory Evaluation Method for a Cooling Sens
  • Trigeminal Receptor Study of High-Intensity Cooling Agents. (2018). Journal of Agricultural and Food Chemistry, 66(10), 2319–2323.
  • Differential Activation of TRPM8 by the Stereoisomers of Menthol. (2022). Frontiers in Pharmacology, 13, 898670.
  • Activation of TRPM8 by rapamycin is independent of intracellular... (n.d.).

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Validation

A Comparative Guide to the Definitive Assignment of Absolute Stereochemistry for Synthetic (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid

In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous determination of a molecule's absolute stereochemistry is not merely a final characterization step but a critical determinant of it...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous determination of a molecule's absolute stereochemistry is not merely a final characterization step but a critical determinant of its biological activity and novelty. The specific spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as enzymes and receptors. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of key methodologies for confirming the absolute stereochemistry of synthetic (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, a valuable chiral building block. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.

The challenge with a molecule like (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid lies in its multiple stereocenters (C1, C2, and C5), which must be rigorously confirmed post-synthesis. While relative stereochemistry can often be inferred from the synthetic route or through standard NMR techniques like NOE, the absolute configuration requires specialized analytical approaches. This guide will compare the "gold standard" of single-crystal X-ray diffraction with powerful solution-state spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) with chiral derivatizing agents and chiroptical methods like Vibrational Circular Dichroism (VCD).

Methodology 1: Single-Crystal X-ray Diffraction (SCXRD)

Principle of the Method

Single-crystal X-ray diffraction is widely regarded as the most reliable and definitive method for determining the absolute configuration of chiral molecules.[1][2] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered array of atoms in a single crystal. By analyzing the intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. For the determination of absolute stereochemistry, the phenomenon of anomalous dispersion is key.[3][4] When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, and the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. This difference allows for the unambiguous assignment of the absolute configuration, typically quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer.[3]

Experimental Protocol

  • Crystal Growth (The Critical Step):

    • Rationale: The success of SCXRD is entirely dependent on obtaining a single, high-quality crystal of suitable size (typically 0.1-0.3 mm).[5] This is often the most challenging and time-consuming part of the process.

    • Procedure:

      • Dissolve a high-purity sample of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, hexane, or ethyl acetate/hexane).[6]

      • Employ a slow crystallization technique. The most common method is slow evaporation of the solvent at room temperature in a loosely covered vial.[7] Other methods include slow cooling of a saturated solution or vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).

      • Monitor for crystal formation over several days to weeks. The goal is to grow crystals slowly to ensure a well-ordered lattice.

  • Data Collection and Structure Solution:

    • Procedure:

      • A suitable crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

      • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential crystal degradation.

      • The diffractometer collects a full sphere of diffraction data.

      • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

      • The structural model is refined against the experimental data, and the absolute configuration is determined by analyzing the anomalous scattering data.

Data Interpretation

The primary output is a refined crystal structure with atomic coordinates, bond lengths, and angles. The absolute configuration is confirmed by the Flack parameter, which should be close to 0 with a small standard uncertainty. A value close to 1 indicates that the inverted structure is the correct one.

Methodology 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Principle of the Method

NMR spectroscopy, on its own, cannot distinguish between enantiomers as they have identical spectra in an achiral environment. However, by reacting the chiral carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[8] The Mosher's method, originally developed for alcohols, is a widely used and reliable NMR-based technique for deducing the absolute configuration of stereocenters.[9] The principle relies on the anisotropic effect of the phenyl ring in the CDA, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), which causes predictable shielding or deshielding of nearby protons in the substrate. By preparing both the (R)- and (S)-MTPA esters of the chiral substrate and analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration can be deduced.

Experimental Protocol: Modified Mosher's Method for Carboxylic Acids

In this case, we will react our carboxylic acid with an enantiopure chiral alcohol, such as (R)- and (S)-1-phenylethanol, to form diastereomeric esters.

  • Esterification (Preparation of Diastereomers):

    • Rationale: To create the diastereomeric pair necessary for NMR analysis. Two separate reactions are performed, one with (R)-1-phenylethanol and one with (S)-1-phenylethanol.

    • Procedure (for each enantiomer):

      • In a clean, dry NMR tube or small vial, dissolve a small amount (e.g., 5 mg) of synthetic (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

      • Add a slight molar excess (e.g., 1.1 equivalents) of an enantiomerically pure chiral alcohol (e.g., (R)-1-phenylethanol).

      • Add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine).[7]

      • Allow the reaction to proceed to completion at room temperature. Monitor by TLC or ¹H NMR.

      • The resulting diastereomeric ester can often be analyzed directly without purification.

  • NMR Data Acquisition and Analysis:

    • Procedure:

      • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-ester diastereomers.

      • Assign the protons of the cyclohexyl ring, particularly those close to the C1 carboxyl group. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.

      • For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR (where δS is the chemical shift in the ester formed with (S)-1-phenylethanol and δR is from the (R)-1-phenylethanol ester).

Data Interpretation

The analysis relies on the established conformational model of the esters. Protons that lie on one side of the plane of the phenyl ring of the chiral auxiliary will have a positive Δδ, while those on the other side will have a negative Δδ. By mapping the signs of the Δδ values onto a model of the molecule, the absolute configuration of the stereocenter at C1 can be determined.

G cluster_0 NMR with Chiral Derivatizing Agent Workflow A Chiral Carboxylic Acid ((1R,2S,5R)-Isomer) D Diastereomer R A->D Esterification E Diastereomer S A->E Esterification B (R)-Chiral Alcohol B->D C (S)-Chiral Alcohol C->E F ¹H NMR Spectrum of R D->F G ¹H NMR Spectrum of S E->G H Calculate Δδ = δS - δR F->H G->H I Assign Absolute Stereochemistry H->I

Caption: Workflow for determining absolute stereochemistry using NMR and a chiral derivatizing agent.

Methodology 3: Chiroptical Spectroscopy (Vibrational Circular Dichroism)

Principle of the Method

Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10][11] VCD, which measures this difference in the infrared region of the spectrum, is particularly powerful for determining the absolute configuration of small organic molecules in solution.[12][13] The technique is non-destructive and does not require crystallization. The experimental VCD spectrum of the synthetic compound is compared to the theoretically predicted spectrum calculated for one of the enantiomers (e.g., the (1R,2S,5R) configuration) using quantum mechanical methods like Density Functional Theory (DFT).[13] A good match between the experimental spectrum and the calculated spectrum confirms the absolute configuration of the sample. If the experimental spectrum is an mirror image of the calculated one, the sample has the opposite absolute configuration.

Experimental Protocol

  • Sample Preparation and VCD Measurement:

    • Rationale: To obtain a high-quality experimental VCD spectrum free from solvent interference.

    • Procedure:

      • Dissolve a sufficient amount of the purified carboxylic acid in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.[12]

      • Place the solution in an IR cell with a suitable path length.

      • Acquire the VCD and IR spectra on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[12]

  • Computational Modeling:

    • Rationale: To generate a theoretical VCD spectrum for a molecule of known absolute configuration for comparison.

    • Procedure:

      • Build a 3D model of the (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid molecule.

      • Perform a conformational search to identify all low-energy conformers of the molecule.

      • For each significant conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

      • The VCD intensities are calculated for each vibrational mode.

      • A Boltzmann-averaged VCD spectrum is generated based on the relative energies of the conformers.

Data Interpretation

The experimental VCD spectrum is visually compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum for the (1R,2S,5R) isomer, then the absolute configuration is confirmed.

G cluster_1 VCD Workflow for Absolute Stereochemistry A Synthetic Carboxylic Acid B Measure Experimental VCD Spectrum A->B E Compare Spectra B->E C Computational Model (e.g., 1R,2S,5R isomer) D Calculate Theoretical VCD Spectrum (DFT) C->D D->E F Match -> Confirmed (1R,2S,5R) E->F Good Agreement G Mirror Image -> Opposite (1S,2R,5S) E->G Inverted Agreement

Caption: Workflow for VCD-based determination of absolute stereochemistry.

Comparative Analysis of Methodologies

The choice of method for confirming absolute stereochemistry depends on various factors including sample availability, physical properties of the compound, and access to instrumentation.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR with Chiral Derivatizing AgentsVibrational Circular Dichroism (VCD)
Accuracy/Reliability Unambiguous and definitive ("Gold Standard").[1]High, but relies on correct conformational models.High, provided accurate computational models are generated.[13]
Sample Requirement High-quality single crystal (0.1-0.3 mm).~5-10 mg, soluble in NMR solvent.~5-15 mg, soluble in IR-transparent solvent.
Physical State Crystalline solid required.Solid or oil.Solid or oil.
Experimental Time Days to weeks (crystal growth dependent).4-8 hours (including reaction time).4-8 hours (measurement) + computational time.
Cost & Accessibility High (requires diffractometer).Moderate (requires high-field NMR).High (requires specialized VCD spectrometer).
Key Advantage Provides complete 3D structure.Applicable to non-crystalline samples.Non-destructive, solution-state measurement.
Key Limitation Crystal growth can be a major bottleneck.[14]Requires chemical derivatization; potential for kinetic resolution.Requires significant computational resources and expertise.

Conclusion and Recommendation

For the definitive confirmation of the absolute stereochemistry of synthetic (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, single-crystal X-ray diffraction remains the most authoritative method . Its ability to provide a direct visualization of the molecular structure is unparalleled. However, the practical challenge of obtaining suitable crystals is a significant consideration.[1][6]

In cases where crystallization is unsuccessful, Vibrational Circular Dichroism offers a powerful and increasingly accessible alternative . It provides a robust confirmation for solution-state samples without the need for chemical modification.

Ultimately, for a rigorous and unassailable confirmation, particularly within a regulatory or drug development context, employing at least two of these orthogonal techniques is the recommended best practice. For instance, confirming the structure by VCD or NMR and subsequently corroborating it with a successful X-ray crystallographic analysis would provide the highest level of confidence in the assigned absolute stereochemistry.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-117. Available at: [Link]

  • Molbank. (2017). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. 2017(4), M956. Available at: [Link]

  • PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Available at: [Link]

  • Reddy, K. S., et al. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 3(11), 1461-1465. Available at: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Available at: [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]

  • Kwan, E. E. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto, Department of Chemistry. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. Available at: [Link]

  • How I Used Mosher Esters in my PhD. (2023). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. Available at: [Link]

  • Spectroscopy Europe. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). 21(5), 22-25. Available at: [Link]

  • University of Southampton. (2013). Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton. Available at: [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Silva, M. S., & Pietrobom, D. (2015). Chiral discrimination of β-telluride carboxylic acids by NMR spectroscopy. RSC Advances, 5(94), 77243-77249. Available at: [Link]

  • Creative Biostructure. How to Determine Absolute Configuration Using Circular Dichroism. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Jones, P. G. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. Available at: [Link]

  • Chemistry Steps. How to Determine the R and S Configuration. Available at: [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(9), 2349. Available at: [Link]

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Comparative

A Comparative Guide to Evaluating Off-Target Effects of Novel Therapeutics: A Case Study with (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Introduction: The Imperative of Off-Target Profiling in Drug Discovery The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with a significant portion of failures—up to 90% in cl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with a significant portion of failures—up to 90% in clinical trials—attributable to unforeseen safety issues.[1] Many of these adverse events stem from off-target effects, where a therapeutic agent interacts with unintended biological molecules.[2][3][4] These unintended interactions can compromise drug efficacy and patient safety.[1] Therefore, the early and systematic characterization of off-target activities is not merely a regulatory hurdle but a cornerstone of robust drug development.[1][4]

This guide provides a comprehensive framework for evaluating the off-target profile of a novel small molecule, using the case of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid. This compound, a derivative of the p-menthane monoterpenoid class, shares structural similarities with natural compounds like menthol, which are known for a wide range of biological activities.[5][6][7] Given the relative novelty of this specific carboxylic acid derivative in extensive biological studies, we will treat it as a hypothetical new chemical entity (NCE) intended for therapeutic use. For the purpose of this guide, we will postulate that its intended primary mechanism of action is the inhibition of a specific inflammatory enzyme.

Our comparative analysis will navigate through a multi-tiered strategy, encompassing in silico, in vitro, and cell-based methodologies. We will dissect the rationale behind each experimental choice, provide actionable protocols, and compare the expected data outputs to those of a hypothetical alternative compound, "Alternative-X," a structurally distinct inhibitor of the same primary target.

Tier 1: In Silico Profiling - The Predictive Foundation

Before committing to resource-intensive wet lab experiments, in silico methods offer a powerful and cost-effective first pass to flag potential off-target liabilities.[8] These computational tools leverage vast databases of known drug-target interactions to predict a compound's polypharmacology based on its chemical structure.[2][4][8]

Comparative Analysis of In Silico Approaches
Methodology Principle Advantages Limitations Recommended Tools
Ligand-Based (2D/3D Similarity) Compares the NCE's structure to a library of compounds with known activities. "Guilt-by-association" principle.Fast, does not require a 3D structure of the target.Limited by the diversity of the reference library. May miss interactions with novel target classes.SwissTargetPrediction, SEA, ChEMBL
Structure-Based (Molecular Docking) Docks the 3D structure of the NCE into the binding sites of known off-target proteins.Provides insights into the potential binding mode and affinity. Can identify novel interactions.Requires high-quality 3D protein structures. Computationally more intensive.AutoDock, Glide, GOLD

Expert Insight: For a novel scaffold like our case compound, a dual strategy is prudent. We initiate with a broad, ligand-based search to generate a wide net of potential off-targets. This is followed by a more focused structure-based docking analysis on high-risk targets identified in the initial screen or known to be problematic (e.g., hERG, GPCRs, kinases). This tiered approach balances speed with mechanistic depth.

Workflow for Predictive Off-Target Profiling

The following workflow outlines a systematic in silico evaluation process.

Caption: A streamlined workflow for in silico off-target prediction.

Tier 2: In Vitro Profiling - Empirical Validation

While predictive models are invaluable, empirical data from in vitro assays are essential for confirming or refuting computational hypotheses.[8] Safety pharmacology profiling against a panel of targets associated with adverse drug reactions is a standard and critical step.[9]

Comparison of Broad Panel Screening Services

Several contract research organizations (CROs) offer comprehensive off-target screening panels. The choice of panel depends on the project stage, budget, and the specific concerns raised by in silico analysis.

Service Provider Panel Example Technology Key Features
Eurofins Discovery SafetyScreen™ PanelsRadioligand Binding & Functional AssaysIndustry-standard panels covering a wide range of receptors, ion channels, and transporters.[10]
Charles River Laboratories Off-Target ScreeningCell Microarray TechnologyFocus on human plasma membrane and secreted proteins, providing biologically relevant context.[11]
Reaction Biology InVEST PanelsBiochemical & Binding AssaysBroad screening against targets known to cause adverse reactions, including enzymes, receptors, and ion channels.[9]

Expert Insight: For an NCE in the lead optimization phase, a broad panel like the Eurofins SafetyScreen44™ is a robust starting point. It provides data on 44 targets with known links to adverse effects, offering a cost-effective way to identify major liabilities early.

Deep Dive: Essential Safety Pharmacology Assays

Beyond broad panels, certain off-targets warrant dedicated, in-depth investigation due to their high association with clinical adverse events.

Interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[12] Early assessment of hERG liability is mandated by regulatory agencies.[13]

  • Comparison of hERG Assay Methodologies

Methodology Principle Advantages Disadvantages
Manual Patch Clamp "Gold standard" electrophysiological measurement of ion flow through hERG channels in living cells.[14]High-quality, detailed data on channel kinetics.[15]Low throughput, labor-intensive.
Automated Patch Clamp (e.g., QPatch) Automated electrophysiology providing higher throughput.[12]Faster turnaround, suitable for screening.May be less sensitive to subtle kinetic changes.
Binding Assays (e.g., Fluorescence Polarization) Measures displacement of a fluorescent tracer from the hERG channel.[16]High throughput, cost-effective for initial screening.Does not measure channel function; prone to false positives/negatives.
  • Detailed Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Utilize HEK293 cells stably expressing the hERG channel.[12] Culture cells to 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid in DMSO. Serially dilute to final test concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Assay Execution (QPatch System):

    • Harvest and suspend cells in the appropriate extracellular solution.

    • Load the cell suspension and compound plate into the QPatch instrument.

    • The instrument will establish a whole-cell patch clamp configuration.

    • Record baseline hERG tail current.

    • Apply vehicle control (e.g., 0.1% DMSO) for 3 minutes, followed by sequential application of increasing compound concentrations for 5 minutes each.[12]

  • Data Analysis: Measure the hERG tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a logistical equation.

CYP enzymes are crucial for drug metabolism.[17] Inhibition of major isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) can lead to drug-drug interactions, causing toxic accumulation of co-administered medications.[18][19]

  • Detailed Protocol: Multi-isozyme CYP Inhibition Assay (LC-MS/MS based)

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, and a cocktail of CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).

  • Incubation:

    • In a 96-well plate, pre-incubate HLM with a range of concentrations of the test compound for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate cocktail and NADPH regenerating system.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.

  • Data Interpretation: Calculate the rate of metabolite formation at each test compound concentration relative to a vehicle control. Determine the IC50 value for each CYP isoform.[18]

Hypothetical Data Comparison
Assay (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid Alternative-X Interpretation
Primary Target IC50 50 nM75 nMBoth compounds are potent inhibitors of the intended target.
hERG Patch Clamp IC50 > 30 µM1.5 µMOur case compound shows a superior cardiac safety profile (>600-fold selectivity). Alternative-X has a high risk of cardiotoxicity.
CYP3A4 Inhibition IC50 15 µM> 50 µMOur case compound shows moderate inhibition of a major drug-metabolizing enzyme, warranting further investigation for drug-drug interaction potential.
CYP2D6 Inhibition IC50 > 50 µM> 50 µMBoth compounds have a low risk of inhibiting CYP2D6.
Kinase Panel (% Inhibition @ 10 µM) < 20% across 300+ kinasesSRC: 85%, LCK: 78%Alternative-X exhibits significant off-target activity against Src family kinases, suggesting potential for unintended effects on immune signaling or cell proliferation.

Tier 3: Cell-Based and Phenotypic Screening

While target-based assays are essential, they can miss unexpected off-target effects that manifest as a cellular phenotype.[3] Phenotypic screening assesses the global impact of a compound on cell health, morphology, or signaling pathways.

Comparative Methodologies
  • High-Content Imaging (HCI): This powerful technique uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously (e.g., cytotoxicity, apoptosis, mitochondrial health, cytoskeletal arrangement). It provides a rich, multi-parametric dataset to uncover subtle or unexpected cellular liabilities.

  • Kinome Profiling: For compounds where in silico or panel screening suggests potential kinase interactions, a broader kinome scan can be invaluable. Services like KinomeView® Profiling use antibody arrays to assess changes in phosphorylation across numerous signaling pathways, providing a snapshot of the compound's impact on cellular signaling networks.[20]

Experimental Workflow: High-Content Cytotoxicity Profiling

Caption: Workflow for high-content imaging-based cytotoxicity assessment.

Conclusion: Synthesizing Data for a Holistic Safety Assessment

The evaluation of off-target effects is a dynamic, iterative process that integrates predictive modeling with empirical testing. For our case compound, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid, the hypothetical data suggest a promising profile. It demonstrates high selectivity against problematic targets like the hERG channel and key kinases when compared to Alternative-X. The moderate CYP3A4 inhibition is a manageable risk that can be further characterized in dedicated drug-drug interaction studies.

By employing the tiered, comparative approach outlined in this guide, researchers and drug development professionals can build a comprehensive safety profile for their lead candidates. This self-validating system, grounded in explaining the causality behind experimental choices, enables informed decision-making, prioritizes the safest and most effective molecules for clinical development, and ultimately contributes to the delivery of safer medicines to patients.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(11), 909-922. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link][1]

  • Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved from [Link][12]

  • Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Retrieved from [Link][18]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link][10]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

  • Lyu, J., Wang, S., & Balius, T. E. (2019). In silico methods for drug-target interaction prediction. Briefings in Bioinformatics. [Link][8]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link][3]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link][9]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]

  • Xie, L., Li, J., Xie, L., & Bourne, P. E. (2009). Drug discovery using chemical systems biology: identification of the protein-ligand binding network to explain the side effects of CETP inhibitors. PLoS computational biology, 5(5), e1000387. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS No. 16052-40-7).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS No. 16052-40-7). As laboratory professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personal safety and environmental stewardship. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind these recommendations.

Compound Identification and Hazard Assessment

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is a solid organic compound.[1] A thorough understanding of its hazard profile is the foundation of safe handling and disposal.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source: Angene Chemical Safety Data Sheet, 2021[1]

The primary hazards associated with this compound are acute oral toxicity, and irritation to the skin, eyes, and respiratory system.[1] Ingestion may be harmful, and direct contact can cause skin and serious eye irritation.[1][2] Inhalation of dust may lead to respiratory irritation.[1][2]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.[1]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, a full chemical suit may be necessary.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator.[3]

Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1][4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][4]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][4]

Spill Response:

For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth and place it in a suitable, closed container for disposal.[3] Ensure the area is well-ventilated during cleanup.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid must be conducted in compliance with local, state, and federal regulations.[3]

For Small Quantities (Typically < 100g in a research setting):

  • Neutralization: As a carboxylic acid, small quantities can be neutralized with a weak base.

    • In a well-ventilated fume hood, prepare a dilute solution of the acid in water.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution, while stirring.

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

    • Once neutralized, the resulting salt solution may be suitable for drain disposal, followed by flushing with a large volume of water. However, always consult your local regulations and institutional policies before drain disposal. [6]

For Large Quantities or Contaminated Waste:

  • Waste Collection: Collect the waste in a designated, properly labeled hazardous waste container.[7] The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.[7]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as per your facility's waste management plan.[8]

  • Licensed Disposal: Arrange for pickup and disposal by a licensed professional waste disposal company.[1][9]

Regulatory Considerations and Waste Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Your institution will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month.[8][10] This classification determines the specific storage time limits and disposal requirements.[7] It is crucial to coordinate with your institution's EHS department to ensure compliance with all applicable regulations.[11][12]

Visual Decision-Making Aid

The following flowchart provides a visual guide for the disposal decision-making process for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

DisposalWorkflow start Start: Have waste (1R,2S,5R)-2-Isopropyl-5- methylcyclohexanecarboxylic acid check_quantity Is the quantity small (<100g) and uncontaminated? start->check_quantity neutralize Neutralize with weak base to pH 6-8 check_quantity->neutralize Yes collect_waste Collect in a labeled hazardous waste container check_quantity->collect_waste No check_drain_disposal Is drain disposal permitted by local regulations? neutralize->check_drain_disposal drain_disposal Dispose down the drain with copious amounts of water check_drain_disposal->drain_disposal Yes check_drain_disposal->collect_waste No end End: Waste properly disposed drain_disposal->end store_waste Store in designated accumulation area collect_waste->store_waste licensed_disposal Arrange for pickup by a licensed disposal company store_waste->licensed_disposal licensed_disposal->end

Caption: Disposal decision workflow for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.

References

  • Angene Chemical. (2021). Safety Data Sheet: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid.
  • M&U International. (n.d.). Material Safety Data Sheet.
  • PubChem. (n.d.). p-Menthane-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link].

  • Santa Cruz Biotechnology, Inc. (2017, May 30). Safety Data Sheet: trans-p-Menthane-3,8-diol.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link].

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link].

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link].

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link].

  • Howard University. (n.d.). Laboratory Environmental Health & Safety Manual. Retrieved from [Link].

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. Retrieved from [Link].

  • U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link].

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Indole-2-carboxylic acid.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
Reactant of Route 2
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
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